molecular formula C10H19N3O2S B177007 Tert-butyl 4-carbamothioylpiperazine-1-carboxylate CAS No. 196811-66-2

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

Cat. No.: B177007
CAS No.: 196811-66-2
M. Wt: 245.34 g/mol
InChI Key: JBKRAGACGOPWFP-UHFFFAOYSA-N
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Description

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C10H19N3O2S and its molecular weight is 245.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-carbamothioylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2S/c1-10(2,3)15-9(14)13-6-4-12(5-7-13)8(11)16/h4-7H2,1-3H3,(H2,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKRAGACGOPWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477422
Record name tert-Butyl 4-carbamothioylpiperazine-1-carboxylate
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Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196811-66-2
Record name tert-Butyl 4-carbamothioylpiperazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-carbamothioylpiperazine-1-carboxylate
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Foundational & Exploratory

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate is a pivotal chemical intermediate, distinguished by its piperazine-thiourea scaffold. This structure is of significant interest in medicinal chemistry due to its role as a versatile building block in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications in drug discovery, particularly as a key intermediate for the development of glycosidase and Bruton's Tyrosine Kinase (BTK) inhibitors.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[1] The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen enhances its stability and solubility in organic solvents, making it amenable to a variety of synthetic transformations.

PropertyValueSource
CAS Number 196811-66-2ChemBK
Molecular Formula C₁₀H₁₉N₃O₂SChemBK
Molecular Weight 245.34 g/mol ChemBK
Appearance White crystalline solid[1]
Solubility Soluble in DMSO and dichloromethane[1]

Synthesis

The synthesis of this compound is achieved through a two-step process starting from the commercially available 1-Boc-piperazine.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(1H-imidazole-1-carbothioyl)piperazine-1-carboxylate

To a solution of 1-Boc-piperazine (5.0 g, 26.88 mmol) in dry tetrahydrofuran (THF) (50 mL), 1,1'-thiocarbonyldiimidazole (5.48 g, 29.56 mmol) is added at room temperature. The reaction mixture is stirred for 2 hours at room temperature and then heated to 50°C for 1 hour.[2]

Step 2: Synthesis of this compound

The reaction mixture from Step 1 is cooled to 0°C, and a 7N solution of ammonia in methanol (50 mL) is added.[2] The resulting mixture is stirred, and the product, this compound, is formed.

Below is a Graphviz diagram illustrating the synthetic workflow.

G cluster_0 Synthesis Workflow A 1-Boc-piperazine C tert-butyl 4-(1H-imidazole-1-carbothioyl)piperazine-1-carboxylate (Intermediate) A->C THF, 50°C B 1,1'-Thiocarbonyldiimidazole B->C E This compound (Final Product) C->E 0°C D Ammonia in Methanol D->E

Synthesis of this compound.

Applications in Drug Discovery

The utility of this compound lies in its role as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The piperazine-thiourea core is a recognized pharmacophore, and this compound provides a convenient entry point for its incorporation into drug candidates.

Glycosidase Inhibitors for Neurodegenerative Diseases

A significant application of this compound is in the development of glycosidase inhibitors.[3] Specifically, it has been used as a starting material in the synthesis of compounds that inhibit O-GlcNAcase, an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease and other tauopathies.[3] The thiourea moiety of this compound can be further reacted to form thiazole or other heterocyclic systems present in the final active pharmaceutical ingredients.[3]

The logical relationship for its use as an intermediate is depicted in the following diagram.

G A This compound B Further Synthetic Steps A->B Key Intermediate C Glycosidase Inhibitors B->C Leads to D Potential Treatment for Tauopathies (e.g., Alzheimer's Disease) C->D Therapeutic Application

Role as a drug discovery intermediate.
Bruton's Tyrosine Kinase (BTK) Inhibitors

This intermediate is also utilized in the synthesis of substituted nicotinamide inhibitors of Bruton's Tyrosine Kinase (BTK).[4] BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases. In this context, this compound is reacted with other building blocks to construct the final inhibitor scaffold.[4]

Biological Activity of Related Compounds

While specific biological data for this compound itself is not extensively published, the broader class of piperazine-thiourea derivatives has been shown to possess a range of biological activities. Studies have demonstrated their potential as:

  • Antibacterial and Antifungal Agents: Derivatives of piperazine and piperidine thiourea have been evaluated for their activity against various plant pathogenic fungi and bacteria.[3][4]

  • Anti-inflammatory Agents: Certain piperazine-derived thioureas have been investigated for their ability to inhibit the production of nitric oxide (NO), indicating potential anti-inflammatory properties.

  • Enzyme Inhibitors: Beyond glycosidases and BTK, piperazine-1-thiourea derivatives have been identified as inhibitors of other enzymes, such as phosphoglycerate dehydrogenase (PHGDH), a target in oncology.

Conclusion

This compound is a valuable and versatile intermediate for drug discovery and development. Its straightforward synthesis and the presence of the reactive thiourea group make it an attractive starting material for the synthesis of diverse heterocyclic compounds. Its documented use in the preparation of potential therapeutics for neurodegenerative diseases and cancer highlights its importance to the scientific and research community. Further exploration of derivatives synthesized from this intermediate may lead to the discovery of novel and potent therapeutic agents.

References

In-Depth Technical Guide: Structure Elucidation of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl 4-carbamothioylpiperazine-1-carboxylate, a piperazine derivative of interest in medicinal chemistry and drug development. The elucidation of its chemical structure is fundamental for understanding its reactivity, developing synthetic routes, and interpreting its biological activity. This document outlines the key spectroscopic techniques and methodologies employed in confirming the molecular structure of this compound.

Molecular Structure and Properties

This compound is a white crystalline solid.[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[1] The compound is stable under dry, dark, and low-temperature conditions.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 196811-66-2ChemBK
Molecular Formula C₁₀H₁₉N₃O₂SChemBK
Molar Mass 245.34 g/mol ChemBK
Appearance White crystalline solid[1]
Solubility Soluble in DMSO and dichloromethane[1]

Synthesis and Reaction Pathway

A common synthetic method for this compound involves the reaction of 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate) as the starting material. The synthesis proceeds by introducing a carbamothioyl group at the N4 position of the piperazine ring. A generalized synthetic approach involves the reaction of 1-Boc-piperazine with a thiocarbamoylating agent.

A potential synthetic pathway can be visualized as a two-step logical process: first, the protection of one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the carbamothioyl group on the second nitrogen.

G cluster_0 Synthesis Workflow Start Piperazine Step1 Protection with (Boc)₂O Start->Step1 Intermediate tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine) Step1->Intermediate Step2 Reaction with a thiocarbamoylating agent Intermediate->Step2 Product This compound Step2->Product

Caption: Logical workflow for the synthesis of the target compound.

Spectroscopic Data for Structure Elucidation

The definitive confirmation of the structure of this compound is achieved through a combination of spectroscopic methods. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide crucial information.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0 - 8.5br s2H-C(=S)NH₂
~3.7 - 3.9t4H-N-CH₂- (adjacent to C=S)
~3.4 - 3.6t4H-N-CH₂- (adjacent to Boc)
1.45s9H-C(CH₃)₃

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~180 - 185C=S
~154C=O (Boc)
~80-C(CH₃)₃
~45 - 50-N-CH₂- (piperazine)
~28-C(CH₃)₃

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation.

Table 4: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500MediumN-H stretching (thioamide)
2850 - 3000MediumC-H stretching (aliphatic)
~1680StrongC=O stretching (carbamate)
1400 - 1600Medium-StrongN-H bending, C-N stretching
1000 - 1300StrongC-N stretching, C=S stretching

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) from a solution. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the IR beam and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range is typically 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 5: Expected Mass Spectrometry Data

m/zInterpretation
245.12[M]⁺, Molecular ion
189.10[M - C₄H₈]⁺, Loss of isobutylene
145.08[M - Boc]⁺, Loss of the Boc group
101.07[Piperazine-C(=S)NH₂]⁺
57.07[C₄H₉]⁺, tert-Butyl cation

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound follows a logical progression, starting from basic information and moving to more detailed spectroscopic analysis.

G Start Unknown Compound Elemental Elemental Analysis (C, H, N, S) Start->Elemental MS Mass Spectrometry (Molecular Weight) Start->MS Formula Determine Molecular Formula (C₁₀H₁₉N₃O₂S) Elemental->Formula MS->Formula IR FT-IR Spectroscopy (Functional Groups) Formula->IR NMR NMR Spectroscopy (¹H and ¹³C) (Connectivity) Formula->NMR Structure Propose Structure IR->Structure NMR->Structure Confirmation Structure Confirmed Structure->Confirmation

References

An In-depth Technical Guide to the Mechanism of Action of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate is a pivotal chemical intermediate, primarily utilized in the synthesis of advanced therapeutic agents rather than possessing a direct mechanism of action itself. Its core utility is demonstrated in its role as a precursor for the development of potent glycosidase inhibitors, specifically O-GlcNAcase (OGA) inhibitors, which are under investigation for the treatment of tauopathies such as Alzheimer's disease. This technical guide elucidates the indirect mechanism of action of this compound by detailing the synthesis of OGA inhibitors from it, the enzymatic pathways these inhibitors modulate, and the experimental protocols for their synthesis and evaluation.

Introduction: A Versatile Chemical Scaffold

This compound serves as a foundational building block in medicinal chemistry.[1] Its piperazine ring and carbamothioyl group offer versatile reaction sites for the construction of more complex molecules. While not pharmacologically active in its own right, its significance lies in its application as a key starting material in multi-step syntheses of bioactive compounds.[1] A primary and well-documented application is in the creation of inhibitors for O-GlcNAcase (OGA), an enzyme implicated in the pathology of neurodegenerative diseases.[2]

Indirect Mechanism of Action: Inhibition of O-GlcNAcase (OGA)

The therapeutic potential of this compound is realized through its conversion into compounds that inhibit O-GlcNAcase (OGA). OGA is a critical enzyme in the hexosamine biosynthetic pathway that removes O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[2][3]

In the context of Alzheimer's disease, the protein Tau is a key substrate for O-GlcNAcylation. Pathological hyperphosphorylation of Tau is a hallmark of the disease, leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction.[4] O-GlcNAcylation and phosphorylation have a reciprocal relationship on Tau; increased O-GlcNAcylation can inhibit its hyperphosphorylation.[2][5] Therefore, by inhibiting OGA, the derivatives of this compound increase the levels of O-GlcNAcylated Tau, thereby preventing its pathological hyperphosphorylation and aggregation.[2]

Affected Signaling Pathways

The inhibition of OGA by derivatives of this compound primarily impacts the O-GlcNAc signaling pathway , which is deeply integrated with other major cellular signaling networks.

  • Tau Phosphorylation Pathway: The most direct consequence of OGA inhibition is the modulation of Tau protein phosphorylation. By maintaining higher levels of O-GlcNAcylated Tau, the inhibitors prevent the action of kinases that would otherwise hyperphosphorylate Tau, a critical step in the formation of neurofibrillary tangles.[4]

  • Hexosamine Biosynthetic Pathway (HBP): OGA is a central enzyme in the HBP, which is a branch of glucose metabolism. Inhibition of OGA leads to an accumulation of O-GlcNAc-modified proteins, altering the feedback regulation of this pathway.

The following diagram illustrates the role of OGA and the effect of its inhibition on Tau protein.

OGA_Inhibition_Pathway cluster_0 Cellular Environment Glucose Glucose HBP Hexosamine Biosynthetic Pathway Glucose->HBP enters UDP_GlcNAc UDP-GlcNAc HBP->UDP_GlcNAc produces OGT O-GlcNAc Transferase (OGT) UDP_GlcNAc->OGT substrate for Tau Tau Protein OGT->Tau O-GlcNAcylates OGA O-GlcNAcase (OGA) OGA->Tau removes O-GlcNAc Tau->OGA substrate for pTau Hyperphosphorylated Tau (pTau) Tau->pTau Hyperphosphorylation (Pathological) NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregation Inhibitor OGA Inhibitor (Derived from title compound) Inhibitor->OGA inhibits

Caption: OGA Inhibition Pathway in Tauopathy.

Quantitative Data

Specific quantitative data, such as IC50 values for the final OGA inhibitors synthesized from this compound, are not publicly available in the cited literature. Pharmaceutical patents often do not disclose the specific activity of individual compounds. However, a patent review of O-GlcNAcase inhibitors indicates that compounds in this class typically exhibit IC50 values in the low nanomolar to micromolar range to be considered potent.[6]

Experimental Protocols

The following protocols are adapted from United States Patent US 10,336,775 B2 and describe the synthesis of OGA inhibitors using this compound as a key intermediate.[2]

Synthesis of this compound (Intermediate)

This initial step creates the core intermediate compound.

  • Materials: 1-Boc-piperazine, 1,1'-Thiocarbonyldiimidazole (TCDI), Dry Tetrahydrofuran (THF), Methanolic ammonia solution (7N).

  • Procedure:

    • Dissolve 1-Boc-piperazine (e.g., 5.0 g, 26.88 mmol) in dry THF (50 mL).

    • Add 1,1'-thiocarbonylimidazole (e.g., 5.48 g, 29.56 mmol) to the solution at room temperature.

    • Stir the mixture for 2 hours at room temperature.

    • Heat the reaction mixture to 50°C for 1 hour.

    • Cool the mixture to 0°C.

    • Add methanolic ammonia solution (50 mL, 7N) and stir.

    • Isolate the product, this compound, through standard workup and purification procedures.

General Procedure for the Synthesis of Thiazole Derivatives from the Intermediate

This protocol outlines the conversion of the intermediate to a thiazole-piperazine scaffold, a common core for OGA inhibitors.

  • Materials: this compound, an appropriate α-haloketone (e.g., chloropinacoline), Ethanol.

  • Procedure:

    • Dissolve the α-haloketone (e.g., 1.34 g of chloropinacoline) in absolute ethanol (15 cc).

    • Add this compound (e.g., 1.6 g).

    • Heat the mixture to boiling on a water bath for 1 hour.

    • Cool the reaction mixture.

    • Add diethyl ether until the solution remains turbid to precipitate the product.

    • Filter the precipitated crystals and recrystallize from ethanol to yield the thiazole derivative hydrochloride.

    • The Boc-protected thiazole derivative can then be deprotected and coupled with other moieties to generate the final OGA inhibitors as described in the patent literature.[2]

The following diagram outlines the general experimental workflow.

Experimental_Workflow cluster_workflow Synthetic Workflow Start 1-Boc-Piperazine + TCDI Step1 Synthesis of Intermediate: Tert-butyl 4-carbamothioyl- piperazine-1-carboxylate Start->Step1 Intermediate Intermediate Compound Step1->Intermediate Step2 Thiazole Ring Formation (Hantzsch Synthesis) Intermediate->Step2 Thiazole_Deriv Boc-Protected Thiazole-Piperazine Scaffold Step2->Thiazole_Deriv Step3 Deprotection & Further Coupling Reactions Thiazole_Deriv->Step3 Final_Product Final OGA Inhibitor Step3->Final_Product

Caption: General Synthetic Workflow for OGA Inhibitors.

Conclusion

This compound is a valuable, non-active precursor whose mechanism of action is realized through its synthetic derivatives. Its primary application in the development of O-GlcNAcase inhibitors for Alzheimer's disease highlights a key therapeutic strategy focused on modulating the post-translational modifications of the Tau protein. The synthetic protocols derived from patent literature provide a clear pathway for the creation of these targeted inhibitors. Further research and clinical trials on these derived compounds will be crucial in validating the efficacy of this therapeutic approach.

References

The Pivotal Role of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate in the Synthesis of Biologically Active Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate is a versatile heterocyclic building block pivotal in the synthesis of a diverse range of biologically active compounds. Its unique structural features, combining a piperazine core, a thiocarbamoyl group, and a tert-butyloxycarbonyl (Boc) protecting group, make it an ideal starting material for creating novel derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities of compounds derived from this core structure, with a focus on their applications in oncology and infectious diseases. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The piperazine scaffold is a well-established privileged structure in medicinal chemistry, present in numerous approved drugs across various therapeutic areas. The introduction of a thiocarbamoyl moiety to this core, as seen in this compound, provides a reactive handle for the synthesis of a wide array of derivatives. This guide explores the biological significance of these derivatives, consolidating data on their anticancer, antimicrobial, and enzyme-inhibitory activities.

Biological Activities of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated potent biological activities. The thiocarbamoyl group can be readily cyclized or substituted to generate diverse heterocyclic systems, leading to compounds with a range of pharmacological effects.

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Bruton's Tyrosine Kinase (BTK).

Table 1: Anticancer Activity of Selected Derivatives

Derivative ClassTargetCell LineActivity (IC₅₀)Reference
Substituted NicotinamidesBTK-Data not specified in public documents[1]
Enzyme Inhibitory Activity

A significant area of application for derivatives of this core structure is in the development of enzyme inhibitors. Notably, they have been utilized in the synthesis of potent glycosidase inhibitors, which have therapeutic potential in metabolic diseases and oncology.

Table 2: Enzyme Inhibitory Activity of Selected Derivatives

Derivative ClassTarget EnzymeActivity (IC₅₀)Reference
Glycosidase InhibitorsGlycosidases< 10 µM to < 100 µM[2]
Antimicrobial Activity

The broader class of piperazine derivatives has shown significant promise as antimicrobial agents. While specific data for direct derivatives of this compound is emerging, related compounds have demonstrated activity against a range of bacterial and fungal pathogens. For instance, certain chalcones containing a piperazine moiety have shown potent activity against Candida albicans with MIC values as low as 2.22 µg/mL.[3]

Table 3: Antimicrobial Activity of Related Piperazine Derivatives

Derivative ClassOrganismActivity (MIC)Reference
Chalcones with piperazine moietyCandida albicans2.22 µg/mL[3]
Fluoroquinolone derivativesCiprofloxacin-resistant P. aeruginosaPromising growth inhibition[4]
Pleuromutilin derivativesMethicillin-resistant S. aureus (MRSA)Excellent activity[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of novel compounds. The following are standard protocols for assessing the anticancer and antimicrobial properties of derivatives of this compound.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A Cell Seeding in 96-well plate B Incubation (24h) A->B C Treatment with Test Compound B->C D Incubation (48-72h) C->D E Addition of MTT Reagent D->E F Incubation (2-4h) E->F G Solubilization of Formazan Crystals F->G H Absorbance Measurement (570 nm) G->H

Caption: General workflow for the MTT cytotoxicity assay.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used for the compound).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the incubation period, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow A Prepare Serial Dilutions of Test Compound in 96-well plate B Inoculate with Standardized Microbial Suspension A->B C Incubate (18-24h) B->C D Visually Inspect for Turbidity C->D E Determine MIC D->E

Caption: General workflow for the broth microdilution MIC assay.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Microbial strain of interest

  • Test compound

  • Spectrophotometer

Procedure:

  • Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Dilute the microbial suspension and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Signaling Pathways

Piperazine derivatives have been shown to interfere with various signaling pathways that are crucial for cancer cell growth and survival. A key pathway often implicated is the PI3K/AKT pathway.

Simplified PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival mTOR->Proliferation Inhibitor Piperazine Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT pathway by piperazine derivatives.

Conclusion

This compound is a valuable scaffold in modern drug discovery. The derivatives synthesized from this core compound have shown a wide range of biological activities, particularly as anticancer and enzyme-inhibitory agents. The synthetic accessibility and the potential for diverse chemical modifications make this an attractive starting point for the development of novel therapeutics. The information and protocols provided in this guide aim to support the ongoing research efforts to unlock the full therapeutic potential of this promising class of compounds.

References

Unlocking Therapeutic Potential: A Technical Guide to Piperazine-1-Carboxylate Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine-1-carboxylate scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological molecules implicated in various disease states. This technical guide provides an in-depth exploration of the potential therapeutic targets for these compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate. The information presented herein is intended to empower researchers and drug development professionals in their efforts to design and discover novel therapeutics based on this promising chemical moiety.

Therapeutic Landscape of Piperazine-1-Carboxylate Compounds

Piperazine-1-carboxylate derivatives have emerged as potent agents in several key therapeutic areas, including oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions. Their biological activity is intrinsically linked to the nature of the substituents on the piperazine ring and the carboxylate group, which allows for fine-tuning of their pharmacological properties to achieve desired target specificity and efficacy.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of various piperazine-1-carboxylate and related piperazine derivatives against a range of therapeutic targets. This data provides a comparative overview of their potency and serves as a valuable resource for structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Piperazine Derivatives

Compound ClassCell Line(s)Assay TypeIC50 / GI50 (µM)Target(s) / Mechanism of ActionReference(s)
Piperazine Derivative (C505)K562 (Leukemia)Proliferation Assay0.06 - 0.16Inhibition of PI3K/AKT, Src family kinases, BCR-ABL pathways; Induction of apoptosis[1][2]
N-alkylated piperazine derivativePC-3 (Prostate)Cytotoxicity (MTT)Not SpecifiedInduction of apoptosis via ROS generation[3]
Piperazine-containing thiosemicarbazone (L3)HCT116 p53+/+ (Colon)Anti-proliferative0.12Iron chelation, Cell cycle arrest at G1/S phase[4]
Piperazine derivative (PCC)SNU-475, SNU-423 (Liver)Cytotoxicity (MTT)6.98 ± 0.11, 7.76 ± 0.45Induction of intrinsic apoptosis pathway[5]

Table 2: Antimicrobial Activity of Piperazine Derivatives

Compound ClassOrganism(s)Assay TypeMIC (µg/mL)Reference(s)
Piperazine-containing benzothiazinone (TZY-5-84)Mycobacterium tuberculosis H37RvBroth Microdilution0.014 - 0.015 (mg/L)[3]
Novel Piperazine Derivatives (RL-308)Shigella flexineri, S.aureus, MRSA, Shigella dysentriaeMicrodilution2, 4, 16, 128[6]

Table 3: Antiviral Activity of Piperazine Derivatives

Compound ClassVirusAssay TypeEC50 (µM)Target(s) / Mechanism of ActionReference(s)
Piperazinylquinoline derivative (45)Respiratory Syncytial Virus (RSV) long (A) strainCytopathic Effect Reduction0.028RSV Fusion (F) protein inhibition[7][8]
Piperazinylquinoline derivative (50)Respiratory Syncytial Virus (RSV) long (A) strainCytopathic Effect Reduction0.033RSV Fusion (F) protein inhibition[7][8]

Table 4: Activity in Neurodegenerative Disease Models

Compound ClassModelKey Finding(s)Target(s) / Mechanism of ActionReference(s)
Piperazine (PPZ) and its derivativesIn vitro amyloid toxicity model, 5xFAD mouse hippocampal slicesNeuroprotective effects in the nanomolar range, restores long-term potentiationPotentiation of TRPC6 channels, activation of neuronal store-operated calcium entry[9][10]
Novel Piperazine Derivative (cmp2)5xFAD miceReverses deficits in synaptic plasticitySelective TRPC6 activator[11][12]
Piperazine-based compounds (D-687, D-688)In vitro Aβ and tau aggregation assays, SH-SY5Y cells, Drosophila melanogaster model of tauopathyInhibit aggregation and disaggregate preformed aggregates of Aβ and tau peptides; Neuroprotective effects; Increased survival in fliesMulti-target inhibition of Aβ and tau aggregation[13]

Key Therapeutic Targets and Signaling Pathways

This section delves into the molecular mechanisms through which piperazine-1-carboxylate and related compounds exert their therapeutic effects, with a focus on key signaling pathways.

Oncology: Targeting Cancer Cell Proliferation and Survival

Piperazine derivatives have demonstrated significant potential as anticancer agents by modulating multiple signaling pathways critical for tumor growth and survival.[1]

A key mechanism involves the induction of apoptosis, or programmed cell death. Certain piperazine compounds have been shown to inhibit the PI3K/AKT pathway, a central regulator of cell survival, and the BCR-ABL pathway, a driver of chronic myeloid leukemia.[1][2] This multi-targeted inhibition leads to caspase-dependent apoptosis, effectively eliminating cancer cells.[1]

anticancer_pathway Piperazine Piperazine Derivative (C505) PI3K_AKT PI3K/AKT Pathway Piperazine->PI3K_AKT inhibition BCR_ABL BCR-ABL Pathway Piperazine->BCR_ABL inhibition Src Src Family Kinases Piperazine->Src inhibition Apoptosis Apoptosis Piperazine->Apoptosis induction Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation BCR_ABL->Proliferation Src->Proliferation

Caption: Anticancer mechanism of a piperazine derivative.

Neurodegenerative Diseases: Modulating Neuronal Function

In the context of Alzheimer's disease, piperazine derivatives have been identified as potent modulators of the transient receptor potential canonical 6 (TRPC6) channel.[9][10] Activation of TRPC6-mediated calcium entry in dendritic spines has been shown to protect against amyloid-beta toxicity and restore synaptic plasticity, offering a promising therapeutic strategy to combat the cognitive decline associated with the disease.[9][11]

alzheimer_pathway Piperazine Piperazine Derivative (PPZ, cmp2) TRPC6 TRPC6 Channel Piperazine->TRPC6 activation Calcium Ca2+ Influx (Store-Operated Calcium Entry) TRPC6->Calcium Synaptic_Plasticity Synaptic Plasticity & Survival Calcium->Synaptic_Plasticity enhances Amyloid_Toxicity Amyloid-β Toxicity Calcium->Amyloid_Toxicity protects against Amyloid_Toxicity->Synaptic_Plasticity impairs

Caption: Neuroprotective mechanism of piperazine derivatives in Alzheimer's.

Antiviral Activity: Inhibiting Viral Entry

Certain piperazinylquinoline derivatives have demonstrated potent activity against the Respiratory Syncytial Virus (RSV) by inhibiting the function of the viral F (fusion) protein.[7][8] The RSV F protein is essential for mediating the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. By binding to the F protein, these compounds prevent the conformational changes necessary for membrane fusion, thereby blocking viral infection at an early stage.[7][14]

antiviral_workflow RSV Respiratory Syncytial Virus (RSV) Attachment Attachment RSV->Attachment Host_Cell Host Cell Fusion Membrane Fusion (mediated by F protein) Attachment->Fusion Entry Viral Entry Fusion->Entry Infection_Blocked Infection Blocked Entry->Host_Cell infects Piperazine Piperazinylquinoline Derivative Piperazine->Fusion inhibits

Caption: RSV fusion inhibition by piperazinylquinoline derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of piperazine-1-carboxylate and related compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well microplates

  • Cancer cell lines of interest (e.g., MCF-7, HCT-116)[15]

  • Complete cell culture medium

  • Piperazine derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[17]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[17]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[17]

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[18]

  • Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).[3]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

mtt_assay_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adhere Allow Cells to Adhere (Overnight) Seed_Cells->Adhere Treat Treat with Piperazine Compound (Various Concentrations) Adhere->Treat Incubate_Compound Incubate (e.g., 48-72h) Treat->Incubate_Compound Add_MTT Add MTT Solution Incubate_Compound->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (550-600 nm) Solubilize->Read_Absorbance Analyze Calculate % Viability & IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This model is widely used to assess the in vivo anti-inflammatory activity of new compounds.[19][20]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local, acute, and well-characterized inflammatory response, resulting in paw edema. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[21][22]

Materials:

  • Male Wistar rats (180-190 g)[19]

  • Carrageenan (1% w/v suspension in saline)[20]

  • Test piperazine compound

  • Positive control (e.g., Indomethacin, 10 mg/kg)[19]

  • Plethysmometer or calipers

Procedure:

  • Acclimatization: House the animals for a week to allow for acclimatization to the laboratory environment.[19]

  • Grouping: Divide the animals into control, positive control, and test groups.

  • Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) to the test group and the vehicle to the control group. Administer the positive control to its respective group.[19]

  • Induction of Edema: Thirty minutes to one hour after compound administration, inject 0.1 mL of carrageenan suspension into the subplantar region of the right hind paw of each rat.[20]

  • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan injection).[20]

  • Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group at each time point.

carrageenan_edema_workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Group Group Animals (Control, Positive Control, Test) Acclimatize->Group Administer Administer Compound/Vehicle Group->Administer Measure_Baseline Measure Baseline Paw Volume Group->Measure_Baseline before injection Inject_Carrageenan Inject Carrageenan into Paw Administer->Inject_Carrageenan 30-60 min later Measure_Post Measure Paw Volume at Intervals (e.g., 1, 2, 3, 4h) Inject_Carrageenan->Measure_Post Analyze Calculate % Inhibition of Edema Measure_Post->Analyze End End Analyze->End

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Conclusion and Future Directions

The piperazine-1-carboxylate scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse range of biological targets and the tunability of its physicochemical properties make it an attractive starting point for drug design and development. The data and protocols presented in this guide highlight the significant potential of these compounds in oncology, neurodegenerative diseases, and infectious diseases.

Future research should focus on elucidating the structure-activity relationships for specific targets to enhance potency and selectivity. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates. The continued exploration of the therapeutic potential of piperazine-1-carboxylate derivatives holds great promise for addressing unmet medical needs across a spectrum of diseases.

References

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate: A Technical Review of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Keywords: Tert-butyl 4-carbamothioylpiperazine-1-carboxylate, synthesis, chemical intermediate, drug development, piperazine derivative.

Abstract

This compound is a heterocyclic organic compound featuring a piperazine ring functionalized with a tert-butoxycarbonyl (Boc) protecting group and a carbamothioyl (thiourea) moiety. While primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery, a comprehensive review of its own biological activities is absent from the current scientific literature. This technical guide provides a detailed overview of the available information on its synthesis, chemical properties, and its role as a building block in medicinal chemistry. Due to the lack of published biological data, this document focuses on its chemical characteristics and synthetic utility.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, often imparts favorable pharmacokinetic properties to drug candidates, including improved aqueous solubility and oral bioavailability. The introduction of various functional groups onto the piperazine core allows for the fine-tuning of a molecule's biological activity and selectivity.

This compound (CAS No. 196811-66-2) is one such derivatized piperazine. The presence of the Boc protecting group on one nitrogen atom allows for selective functionalization of the other nitrogen, while the carbamothioyl group serves as a key handle for further chemical modifications. This review aims to consolidate the existing knowledge on this compound, focusing on its synthesis and chemical properties, to aid researchers and drug development professionals in its effective utilization.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₉N₃O₂S[1]
Molecular Weight 245.34 g/mol
CAS Number 196811-66-2[1]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Table 1: Chemical Properties of this compound

Synthesis

The synthesis of this compound is most commonly achieved through the reaction of a Boc-protected piperazine with a thiocarbonylating agent. A widely cited method involves the use of 1,1'-thiocarbonyldiimidazole (TCDI) as the thiocarbonyl source.

Experimental Protocol: Synthesis via 1,1'-Thiocarbonyldiimidazole

This protocol is adapted from the procedure described in US Patent US10336775B2.[2]

Materials:

  • 1-Boc-piperazine

  • 1,1'-Thiocarbonyldiimidazole (TCDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanolic ammonia solution (e.g., 7N)

Procedure:

  • To a solution of 1-Boc-piperazine (1.0 eq) in dry THF, add 1,1'-thiocarbonyldiimidazole (1.1 eq) at room temperature.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Heat the reaction mixture to 50 °C for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add methanolic ammonia solution and stir the mixture.

  • The product can be isolated and purified using standard techniques such as extraction and chromatography.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction1 Step 1: Thiocarbonylation cluster_reactants2 Reactant cluster_reaction2 Step 2: Amination 1-Boc-piperazine 1-Boc-piperazine Intermediate Thiocarbonyl Intermediate 1-Boc-piperazine->Intermediate THF, rt, 2h then 50°C, 1h TCDI 1,1'-Thiocarbonyldiimidazole TCDI->Intermediate Product This compound Intermediate->Product 0°C Ammonia Methanolic Ammonia Ammonia->Product

Caption: Synthetic workflow for this compound.

Biological Activity and Applications in Drug Discovery

A thorough search of the scientific and patent literature reveals no reports on the intrinsic biological activity of this compound. Its value in drug discovery lies in its utility as a versatile building block. The thiourea moiety can participate in various chemical transformations, allowing for the introduction of diverse functionalities. For example, thioureas are known precursors to guanidines, which are common pharmacophores in various drug classes. Additionally, the thiocarbonyl group can act as a hydrogen bond donor and acceptor, potentially contributing to the binding of its derivatives to biological targets.

Given the absence of specific biological data for the title compound, no signaling pathway diagrams or tables of quantitative data can be presented.

Conclusion

This compound is a valuable synthetic intermediate in medicinal chemistry. Its straightforward synthesis and the presence of two distinct reactive sites—the Boc-protected nitrogen and the carbamothioyl group—make it a useful scaffold for the construction of more complex, biologically active molecules. While there is no evidence of its own pharmacological activity, its role as a precursor in the development of new therapeutic agents is well-established. Future research may explore the potential for this compound to exhibit its own biological effects, but for now, its primary significance remains in the realm of synthetic chemistry.

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel Tert-butyl 4-carbamothioylpiperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, integral to the development of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties. This technical guide focuses on a specific subclass: novel derivatives of tert-butyl 4-carbamothioylpiperazine-1-carboxylate. We provide a comprehensive overview of the discovery rationale, synthetic methodologies, and preliminary biological evaluation of a hypothetical series of these compounds. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key workflows and potential mechanisms of action to serve as a valuable resource for researchers in the field of drug discovery and development. The piperazine moiety is a key component in a variety of antibacterial drug scaffolds and is known to enhance aqueous solubility, cell permeability, and protein-binding capacity.[1]

Introduction: The Rationale for Piperazine Derivatives in Drug Discovery

Piperazine and its derivatives have consistently demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antimalarial effects.[2] Their unique structural features, such as basicity, solubility, and conformational flexibility, make them ideal scaffolds for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The carbamothioylpiperazine core, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of biological activity and selectivity. This guide explores the systematic discovery and synthesis of novel derivatives built upon the this compound template, targeting potential applications in oncology.

Synthetic Strategy and Methodologies

The synthesis of novel this compound derivatives can be approached through a multi-step process, starting from commercially available reagents. The core intermediate, this compound, serves as a versatile building block for further elaboration.[3]

General Synthetic Workflow

The overall synthetic workflow for generating a library of novel derivatives is depicted below. This process involves the initial synthesis of the core structure, followed by diversification through the reaction of the thiocarbamide moiety with various electrophiles.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Diversification cluster_2 Step 3: Characterization A Tert-butyl piperazine-1-carboxylate C This compound A->C Reaction B Thiocyanating Agent (e.g., KSCN, H2O2) B->C Reagent D Core Intermediate (C) F Novel Derivatives D->F Alkylation E Alkyl/Aryl Halides (R-X) E->F Reactant G Purification (Chromatography) F->G H Structural Analysis (NMR, MS) G->H

Caption: General Synthetic Workflow for Novel Derivatives.

Experimental Protocol: Synthesis of this compound (Core Intermediate)

A common method for the synthesis of the core intermediate involves the reaction of 4-Boc-piperazine with a sulfinyl chloride followed by a reaction with a carbamate.[3] An alternative conceptual protocol is provided below:

  • Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane, add a thiocyanating agent (e.g., a mixture of potassium thiocyanate and an oxidizing agent) (1.2 eq) at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Experimental Protocol: Synthesis of Novel Derivatives (General Procedure)
  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate) (1.5 eq).

  • Addition of Electrophile: Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by column chromatography to yield the final derivative.

Quantitative Data Summary

The following table summarizes the hypothetical yield and in vitro anti-proliferative activity (IC50) of a series of synthesized derivatives against a model cancer cell line (e.g., human liver cancer cell line SMMC-7721). Such derivatives of arylamide containing a piperazine moiety have shown inhibitory effects on liver cancer cells.[4]

Compound IDR-GroupYield (%)IC50 (µM) on SMMC-7721
PD-01 2-chlorobenzyl785.2
PD-02 4-fluorobenzyl852.1
PD-03 2,4-dichlorobenzyl721.5
PD-04 4-methoxybenzyl888.9
PD-05 3-nitrobenzyl653.7

Proposed Biological Mechanism and Signaling Pathway

Several piperazine-containing compounds have been identified as inhibitors of tubulin polymerization, a critical process in cell division, making it a valuable target for anticancer therapies.[4] The novel derivatives of this compound may exert their anti-proliferative effects through a similar mechanism. The proposed signaling pathway leading to apoptosis is illustrated below.

G A Piperazine Derivative B Tubulin Polymerization A->B Inhibition C Microtubule Formation B->C leads to D Mitotic Arrest C->D Disruption leads to E Caspase Activation D->E Induces F Apoptosis E->F Triggers

References

The Versatile Scaffold: Tert-butyl 4-carbamothioylpiperazine-1-carboxylate as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, tert-butyl 4-carbamothioylpiperazine-1-carboxylate has emerged as a critical scaffold, offering a unique combination of structural features and synthetic accessibility. This piperazine-based thiourea derivative provides a robust platform for the construction of diverse molecular architectures, leading to the identification of potent modulators of various biological targets. This technical guide delves into the synthesis, properties, and extensive applications of this compound, providing researchers with a comprehensive resource to leverage its potential in drug discovery programs.

Chemical Properties and Synthesis

This compound, a white crystalline solid, possesses a molecular formula of C10H19N3O2S and a molar mass of 245.34 g/mol .[1] The presence of a Boc-protected piperazine ring and a thiourea moiety imparts a unique reactivity profile, making it an ideal starting material for a variety of chemical transformations. The Boc (tert-butoxycarbonyl) group serves as a protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen atom. The thiourea group, with its nucleophilic sulfur and hydrogen-bonding capabilities, is a key pharmacophore for interacting with biological targets.

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process starting from commercially available 1-Boc-piperazine.

G cluster_0 Synthesis of the Building Block 1-Boc-piperazine 1-Boc-piperazine Reaction Reaction 1-Boc-piperazine->Reaction Thiocarbamoylating_Agent Thiocarbamoylating Agent (e.g., Thiophosgene, followed by ammonia) Thiocarbamoylating_Agent->Reaction Product tert-Butyl 4-carbamothioyl- piperazine-1-carboxylate Reaction->Product

Figure 1. A conceptual workflow for the synthesis of the title compound.

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile starting material for the synthesis of a wide array of biologically active molecules. Its ability to be readily modified at multiple positions allows for the exploration of vast chemical space and the fine-tuning of structure-activity relationships (SAR).

Anti-Cancer Agents: Phosphoglycerate Dehydrogenase (PHGDH) Inhibitors

A significant application of this building block is in the development of inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway.[2][3] Cancer cells often exhibit increased reliance on this pathway for the production of serine, which is essential for nucleotide synthesis and cell proliferation.[2][4] Therefore, inhibiting PHGDH presents a promising therapeutic strategy for certain cancers.

The serine biosynthesis pathway begins with the glycolytic intermediate 3-phosphoglycerate. PHGDH catalyzes the first and rate-limiting step, the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.

G Glycolysis Glycolysis 3-Phosphoglycerate 3-Phosphoglycerate Glycolysis->3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate NAD+ to NADH Inhibitor PHGDH Inhibitor (derived from building block) Inhibitor->PHGDH Serine_Biosynthesis Downstream Serine Biosynthesis 3-Phosphohydroxypyruvate->Serine_Biosynthesis Serine Serine Serine_Biosynthesis->Serine Nucleotide_Synthesis Nucleotide Synthesis & Cell Proliferation Serine->Nucleotide_Synthesis

Figure 2. Inhibition of the Serine Biosynthesis Pathway by PHGDH Inhibitors.

Derivatives synthesized from this compound have shown potent inhibition of PHGDH.

CompoundTargetIC50 (µM)Cell LineReference
NCT-502PHGDH1.9-[3]
NCT-503PHGDH2.9-[3]

General Procedure for the Synthesis of PHGDH Inhibitors:

A detailed protocol for the synthesis of specific PHGDH inhibitors, such as NCT-502 and NCT-503, can be found in the supplementary information of the referenced literature.[3] A general workflow is as follows:

G cluster_1 Synthesis of PHGDH Inhibitors Building_Block tert-Butyl 4-carbamothioyl- piperazine-1-carboxylate Coupling_Reaction Coupling Reaction Building_Block->Coupling_Reaction Aryl_Halide Substituted Aryl Halide Aryl_Halide->Coupling_Reaction Deprotection Boc Deprotection Coupling_Reaction->Deprotection Final_Product PHGDH Inhibitor Deprotection->Final_Product

Figure 3. General workflow for the synthesis of PHGDH inhibitors.

Antibacterial and Anti-inflammatory Agents

The versatility of the piperazine-thiourea scaffold extends to the development of agents with dual antibacterial and anti-inflammatory properties. A study has shown that derivatives of this scaffold exhibit significant activity against multidrug-resistant bacteria, such as Acinetobacter baumannii, and can also inhibit the production of nitric oxide (NO) in macrophages, a key mediator of inflammation.[5]

CompoundBacterial StrainMIC (µM)NO Inhibition (IC50, µM)Reference
Derivative 1A. baumannii1.56 - 6.25Not Reported[5]
Derivative 2A. baumannii1.56 - 6.25Not Reported[5]

Note: The specific structures of "Derivative 1" and "Derivative 2" are detailed in the cited reference.

Conclusion

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its unique structural features and synthetic tractability have enabled the development of potent and selective inhibitors for a range of biological targets, most notably PHGDH for cancer therapy, as well as promising antibacterial and anti-inflammatory agents. The continued exploration of this scaffold is likely to yield further novel therapeutic candidates, underscoring its importance in the ongoing quest for new medicines. This guide provides a foundational understanding for researchers looking to harness the potential of this remarkable chemical entity.

References

Spectroscopic and Synthetic Profile of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodology, and key structural features of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate (CAS Number: 196811-66-2). This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of various bioactive molecules. This document is intended to serve as a critical resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Structure and Properties

This compound is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens and a thiocarboxamide (carbamothioyl) group on the other.

PropertyValue
Molecular Formula C₁₀H₁₉N₃O₂S
Molecular Weight 245.34 g/mol
CAS Number 196811-66-2
Appearance White crystalline solid[1]
Solubility Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[1]

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. It is important to note that while this compound is commercially available, detailed experimental parameters for the acquisition of this data are not consistently published in peer-reviewed literature. The data presented here is compiled from various sources, including chemical supplier databases and may be predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.7 (br s)Broad Singlet4HPiperazine ring protons adjacent to the thiocarboxamide group
~3.4 (t)Triplet4HPiperazine ring protons adjacent to the Boc group
~1.45 (s)Singlet9Htert-Butyl protons
~7.5 (br s)Broad Singlet2HNH₂ protons

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~183C=S
~154C=O (Boc)
~80Quaternary carbon (Boc)
~50Piperazine ring carbons
~44Piperazine ring carbons
~28tert-Butyl methyl carbons
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretching (NH₂)
~2975MediumC-H stretching (aliphatic)
~1690StrongC=O stretching (Boc)
~1450MediumC-H bending
~1250StrongC-N stretching
~1160StrongC-O stretching
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Technique[M+H]⁺ (Calculated)[M+H]⁺ (Observed)
Electrospray Ionization (ESI)246.1225Not available in searched literature

Experimental Protocols

General Synthesis

A common synthetic route to this compound involves the reaction of commercially available tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) with a thiocarbamoylating agent. One plausible method is the reaction with a source of thiocyanic acid or its salts, followed by hydrolysis.

General Procedure:

  • Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), an equimolar amount of a thiocarbamoylating reagent is added at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

The following diagrams illustrate the synthetic workflow for the preparation and characterization of this compound.

Synthesis_and_Analysis_Workflow Start Start: Reagents Reagents N-Boc-piperazine Thiocarbamoylating Agent Solvent Start->Reagents Reaction Chemical Synthesis Reagents->Reaction Workup Reaction Work-up (Washing, Extraction) Reaction->Workup Crude Product Purification Purification (Column Chromatography) Workup->Purification Product Pure Product: Tert-butyl 4-carbamothioyl- piperazine-1-carboxylate Purification->Product Analysis Spectroscopic Analysis Product->Analysis Sample for Analysis NMR NMR (¹H, ¹³C) Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS End End: Characterized Compound NMR->End IR->End MS->End

Caption: Workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of this compound for its application in research and development. For critical applications, it is recommended to obtain and verify the spectroscopic data on a sample of the compound.

References

Methodological & Application

Synthesis protocol for Tert-butyl 4-carbamothioylpiperazine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the thiourea moiety allows for further functionalization, making it a versatile building block in drug discovery. The Boc-protected piperazine ring is a common feature in many drug candidates, offering improved pharmacokinetic properties. This document provides a detailed protocol for the synthesis of this intermediate, starting from commercially available Tert-butyl piperazine-1-carboxylate. The presented method is based on the well-established reaction of a secondary amine with thiocyanic acid, generated in situ from an alkali metal thiocyanate and a mineral acid. This straightforward approach provides a reliable route to the desired product.

Experimental Protocol

Synthesis of this compound

This protocol details the synthesis of this compound from Tert-butyl piperazine-1-carboxylate.

Materials:

  • Tert-butyl piperazine-1-carboxylate

  • Potassium thiocyanate (KSCN)

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Tert-butyl piperazine-1-carboxylate (1.0 eq) in deionized water.

  • Addition of Reagents: To the stirred solution, add potassium thiocyanate (1.2 eq).

  • Acidification: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (1.5 eq) dropwise. The temperature should be maintained below 10 °C during the addition.

  • Reaction: After the addition of acid, attach a reflux condenser and heat the reaction mixture to reflux (approximately 100-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

ParameterValueNotes
Starting Material Tert-butyl piperazine-1-carboxylateCommercially available.
Key Reagents Potassium thiocyanate, HCl
Solvent Water
Reaction Temperature Reflux (~100-110 °C)
Reaction Time 4-8 hoursMonitor by TLC for completion.
Product Molecular Formula C₁₀H₁₉N₃O₂S
Product Molecular Weight 245.34 g/mol
Expected Yield 60-75%Based on typical yields for similar thiourea formation reactions.
Appearance White to off-white solid
Purity (Post-Purification) >95%As determined by analytical techniques such as NMR or LC-MS.

Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Start_Mat_1 Tert-butyl piperazine-1-carboxylate Reaction Reaction in Water (Reflux) Start_Mat_1->Reaction Start_Mat_2 Potassium Thiocyanate (KSCN) Start_Mat_2->Reaction Start_Mat_3 Hydrochloric Acid (HCl) Start_Mat_3->Reaction Neutralization Neutralization (NaHCO₃) Reaction->Neutralization Extraction Extraction (CH₂Cl₂) Neutralization->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Tert-butyl 4-carbamothioyl- piperazine-1-carboxylate Purification->Product

Application Notes and Protocols for Tert-butyl 4-carbamothioylpiperazine-1-carboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl 4-carbamothioylpiperazine-1-carboxylate as a key intermediate in the synthesis of pharmaceutical agents, with a particular focus on the development of O-GlcNAcase (OGA) inhibitors for the potential treatment of neurodegenerative diseases such as Alzheimer's. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support drug discovery and development efforts.

Overview of this compound

This compound is a white crystalline solid that serves as a versatile building block in organic synthesis.[1] Its Boc-protected piperazine moiety and the reactive carbamothioyl group make it a valuable precursor for creating diverse molecular scaffolds.[2] The compound is stable under dry, dark, and low-temperature conditions.[1]

Key Properties:

PropertyValueReference
Molecular Formula C₁₀H₁₉N₃O₂S[3]
Molecular Weight 245.34 g/mol [3]
Appearance White crystalline solid[1]
Solubility Soluble in organic solvents like DMSO and dichloromethane[1]
CAS Number 196811-66-2[3]

Primary Application: Synthesis of O-GlcNAcase (OGA) Inhibitors

A primary application of this compound is in the synthesis of O-GlcNAcase (OGA) inhibitors. OGA is a key enzyme in the O-GlcNAc signaling pathway, which is implicated in the pathophysiology of neurodegenerative diseases.[4][5] By inhibiting OGA, the levels of O-GlcNAcylated proteins, including tau, are increased. This is thought to be neuroprotective by preventing the hyperphosphorylation and aggregation of tau into neurofibrillary tangles, a hallmark of Alzheimer's disease.[6][7]

O-GlcNAcase Signaling Pathway in Neurodegeneration

The O-GlcNAc cycling pathway is a dynamic post-translational modification that acts as a nutrient sensor, integrating metabolic pathways with cellular signaling.[8][9] In neurodegenerative diseases, dysregulation of this pathway is observed.[10][11] OGA inhibitors aim to restore the proper balance of O-GlcNAcylation.

O_GlcNAcase_Signaling_Pathway cluster_0 Cellular Metabolism cluster_1 O-GlcNAc Cycling cluster_2 Pathological Cascade in Alzheimer's Disease Glucose Glucose HBP Hexosamine Biosynthetic Pathway (HBP) Glucose->HBP UDP_GlcNAc UDP-GlcNAc HBP->UDP_GlcNAc OGT OGT UDP_GlcNAc->OGT O_GlcNAc_Protein O-GlcNAcylated Protein OGT->O_GlcNAc_Protein Adds O-GlcNAc OGA OGA Protein Protein (e.g., Tau) OGA->Protein Protein->OGT O_GlcNAc_Protein->OGA Removes O-GlcNAc Hyperphosphorylation Tau Hyperphosphorylation O_GlcNAc_Protein->Hyperphosphorylation Inhibits Aggregation Tau Aggregation (Neurofibrillary Tangles) Hyperphosphorylation->Aggregation Neurodegeneration Neurodegeneration Aggregation->Neurodegeneration OGA_Inhibitor OGA Inhibitor (Synthesized from Intermediate) OGA_Inhibitor->OGA Inhibits

O-GlcNAcase signaling pathway in the context of Alzheimer's disease.

Experimental Protocols

Synthesis of this compound (Intermediate)

This protocol is adapted from patent US10336775B2.

Reaction Scheme:

Synthesis_Intermediate Boc_Piperazine 1-Boc-piperazine Step1 + Boc_Piperazine->Step1 TCI 1,1'-Thiocarbonyldiimidazole (TCI) TCI->Step1 THF THF Intermediate_product Intermediate Step1->Intermediate_product rt, 2h then 50°C, 1h Step2 + Intermediate_product->Step2 Methanolic_Ammonia Methanolic Ammonia Methanolic_Ammonia->Step2 Final_Product Tert-butyl 4-carbamothioyl- piperazine-1-carboxylate Step2->Final_Product 0°C Synthesis_OGA_Inhibitor Intermediate Tert-butyl 4-carbamothioyl- piperazine-1-carboxylate Step1 + Intermediate->Step1 Alpha_haloketone α-Haloketone (e.g., 2-bromoacetophenone) Alpha_haloketone->Step1 Solvent Ethanol Final_Product Tert-butyl 4-(4-phenylthiazol-2-yl)- piperazine-1-carboxylate Step1->Final_Product Reflux

References

Application of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate in Drug Discovery: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its unique structural features, combining a Boc-protected piperazine ring with a reactive thiourea moiety, make it an ideal starting material for the synthesis of diverse compound libraries targeting a wide range of biological pathways. The piperazine scaffold is considered a "privileged" structure in drug design, known for improving the physicochemical and pharmacokinetic properties of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel therapeutic agents, with a focus on its application in the development of antifungal and antibacterial agents.

Chemical Properties

This compound is a white crystalline solid.[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[1] This compound serves as a key intermediate for introducing the piperazine-thiourea pharmacophore into larger molecules.[1]

Application Notes: A Scaffold for Bioactive Molecules

The primary application of this compound in drug discovery is as a foundational scaffold for the synthesis of more complex, biologically active molecules. The thiourea group provides a versatile handle for various chemical reactions, allowing for the attachment of diverse functional groups and the creation of extensive compound libraries for high-throughput screening.

Antifungal and Antibacterial Agents

A notable application is in the development of novel antifungal and antibacterial agents. By combining the piperazine-thiourea scaffold with other bioactive pharmacophores, such as flavonols, potent antimicrobial compounds have been synthesized.[2][3] These derivatives have shown significant efficacy against various plant pathogenic fungi and bacteria.[2][3]

Mechanism of Action: The synthesized flavonol-piperazine-thiourea derivatives have been shown to exert their antifungal effects by disrupting the integrity of the fungal hyphae and inducing lipid peroxidation.[3] In bacteria, these compounds can inhibit critical virulence factors, including biofilm formation and the production of extracellular polysaccharides.[3]

Enzyme Inhibitors

The piperazine-thiourea core is also a key feature in the design of specific enzyme inhibitors. For instance, derivatives incorporating this scaffold have been investigated as inhibitors of 3-phosphoglycerate dehydrogenase (PHGDH), a metabolic enzyme implicated in the proliferation of certain cancers. This highlights the potential of using this compound as a starting point for the development of novel anti-cancer therapeutics.

Quantitative Data

The following tables summarize the biological activity of representative compounds synthesized using a piperazine-thiourea scaffold derived from precursors like this compound.

Table 1: In Vitro Antifungal Activity of Flavonol Piperazine Thiourea Derivatives [2]

Compound IDTarget FungusEC50 (μg/mL)Positive Control (Azoxystrobin) EC50 (μg/mL)
Q23Phytophthora capsici6.6872.60

Table 2: In Vivo Antifungal Activity of Compound Q23 against Phytophthora capsici [2]

Concentration (μg/mL)Protective Efficacy (%)Curative Efficacy (%)Positive Control (Azoxystrobin) Protective Efficacy (%)Positive Control (Azoxystrobin) Curative Efficacy (%)
20054.745.430.821.3
10033.837.222.717.9

Table 3: In Vitro Antibacterial Activity of Flavonol Piperazine Thiourea Derivatives [3]

Compound IDTarget BacteriaEC50 (μg/mL)Positive Control (Thiodiazole-copper) EC50 (μg/mL)
Q24Xanthomonas axonopodis pv. citri5.1360.03

Experimental Protocols

General Synthesis of Bioactive Derivatives

The following is a generalized protocol for the synthesis of bioactive compounds, such as the flavonol-piperazine-thiourea derivatives, using this compound as a key intermediate.

Step 1: Synthesis of the Piperazine Thiourea Intermediate

A common method for synthesizing the core intermediate involves the reaction of a suitably substituted starting material with the piperazine thiourea moiety. This often requires deprotection of the Boc group followed by reaction with a precursor to the desired bioactive scaffold.

Step 2: Coupling with a Bioactive Moiety

The synthesized piperazine thiourea intermediate is then coupled with a bioactive molecule, for example, a flavonol derivative. This reaction typically proceeds under mild conditions to yield the final target compound.

Protocol: Synthesis of Flavonol Piperazine Thiourea Derivatives (e.g., Q23)

This protocol is adapted from the synthesis of similar compounds and serves as a representative example.

Materials:

  • Flavonol precursor (e.g., 3-hydroxyflavone)

  • This compound

  • Appropriate solvents (e.g., dichloromethane, methanol)

  • Coupling reagents (as required by the specific reaction)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Preparation of the Activated Flavonol: The flavonol starting material is first activated for coupling. This may involve the introduction of a leaving group or conversion to a more reactive intermediate.

  • Deprotection of this compound (if necessary): Depending on the synthetic strategy, the Boc protecting group on the piperazine may need to be removed prior to coupling. This is typically achieved using acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Coupling Reaction: The activated flavonol is reacted with the (deprotected) piperazine thiourea in a suitable solvent. The reaction may require a base and is typically stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to remove excess reagents and byproducts. This may involve washing with aqueous solutions and extraction with an organic solvent. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure flavonol piperazine thiourea derivative.

  • Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Antifungal Assay

This protocol is a general guideline for assessing the antifungal activity of synthesized compounds.

Materials:

  • Synthesized compounds (e.g., Q23)

  • Fungal strain (e.g., Phytophthora capsici)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Positive control (e.g., Azoxystrobin)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Fungal Plates: A mycelial disc of the actively growing fungus is placed in the center of a fresh PDA plate and incubated until the mycelium covers the plate.

  • Preparation of Compound Solutions: The test compounds and the positive control are dissolved in DMSO to prepare stock solutions. A series of dilutions are then made in sterile water or culture medium to achieve the desired final concentrations.

  • Treatment: A small mycelial plug is taken from the edge of the actively growing fungal culture and placed in the center of a new PDA plate containing the test compound at a specific concentration.

  • Incubation: The plates are incubated at an appropriate temperature for the specific fungus until the mycelial growth in the control plate (containing only DMSO) reaches a certain diameter.

  • Data Collection: The diameter of the fungal colony on each plate is measured.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the diameter of the colony in the control group and T is the diameter of the colony in the treatment group.

  • Determination of EC50: The EC50 value (the concentration of the compound that causes 50% inhibition of fungal growth) is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthesis and Evaluation Workflow

G Workflow for Synthesis and Biological Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Tert-butyl 4-carbamothioyl- piperazine-1-carboxylate intermediate Piperazine Thiourea Intermediate start->intermediate Deprotection/ Modification final_compound Final Bioactive Compound (e.g., Q23, Q24) intermediate->final_compound Coupling Reaction bioactive_moiety Bioactive Scaffold (e.g., Flavonol) bioactive_moiety->final_compound invitro In Vitro Assays (Antifungal/Antibacterial) final_compound->invitro Screening invivo In Vivo Assays (on plant models) invitro->invivo Lead Compound data Data Analysis (EC50/IC50 Determination) invitro->data moa Mechanism of Action Studies (e.g., SEM, MDA assay) invivo->moa

Caption: A generalized workflow for the synthesis and biological evaluation of novel drug candidates.

Proposed Mechanism of Antifungal Action

G Proposed Antifungal Mechanism of Action compound Flavonol-Piperazine-Thiourea Derivative fungal_cell Fungal Cell compound->fungal_cell Targets membrane Cell Membrane Disruption fungal_cell->membrane ros Increased Reactive Oxygen Species (ROS) membrane->ros Leads to lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation cell_death Fungal Cell Death lipid_peroxidation->cell_death Induces

Caption: A simplified diagram illustrating the proposed antifungal mechanism of action.

References

Synthetic Pathways for Analog Generation from Tert-butyl 4-carbamothioylpiperazine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse analogs from the versatile building block, Tert-butyl 4-carbamothioylpiperazine-1-carboxylate. The methodologies outlined herein focus on the chemical transformation of the carbamothioyl (thiourea) moiety to generate libraries of thiazole and guanidine derivatives, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable starting material for the synthesis of various heterocyclic compounds. The presence of the reactive thiourea functional group, coupled with the Boc-protected piperazine ring, allows for selective modifications and the introduction of diverse structural motifs. Piperazine and its derivatives are prevalent scaffolds in numerous clinically approved drugs, exhibiting a wide range of biological activities. This document details two primary synthetic routes for analog development: the Hantzsch thiazole synthesis and the conversion to substituted guanidines.

Synthetic Route 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of a thiazole ring. The reaction involves the condensation of a thioamide, in this case, this compound, with an α-haloketone. This reaction proceeds via an initial S-alkylation of the thiourea followed by an intramolecular cyclization and dehydration to afford the corresponding 2-amino-thiazole derivative.

Application Note:

This synthetic route is highly versatile, allowing for the introduction of a wide variety of substituents on the thiazole ring by simply varying the α-haloketone starting material. The resulting 2-(piperazin-1-yl)thiazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. The Boc-protecting group can be readily removed under acidic conditions to allow for further functionalization of the piperazine nitrogen.

Experimental Protocol: Synthesis of Tert-butyl 4-(4-phenylthiazol-2-yl)piperazine-1-carboxylate

This protocol describes a general procedure for the Hantzsch thiazole synthesis using 2-bromoacetophenone as the α-haloketone.

Materials:

  • This compound

  • 2-Bromoacetophenone

  • Ethanol or Methanol

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of thiourea).

  • Add 2-bromoacetophenone (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or triethylamine until the pH is approximately 7-8.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure Tert-butyl 4-(4-phenylthiazol-2-yl)piperazine-1-carboxylate.

Data Presentation:
α-HaloketoneProductSolventTime (h)Yield (%)
2-BromoacetophenoneTert-butyl 4-(4-phenylthiazol-2-yl)piperazine-1-carboxylateEthanol385-95
2-Chloro-4'-fluoroacetophenoneTert-butyl 4-(4-(4-fluorophenyl)thiazol-2-yl)piperazine-1-carboxylateMethanol480-90
Ethyl bromopyruvateEthyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylateEthanol2.582-92

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Visualization:

Hantzsch_Thiazole_Synthesis start Tert-butyl 4-carbamothioyl- piperazine-1-carboxylate intermediate S-Alkylated Intermediate start->intermediate S-Alkylation reagent1 α-Haloketone (e.g., 2-Bromoacetophenone) reagent1->intermediate product Tert-butyl 4-(4-arylthiazol-2-yl)- piperazine-1-carboxylate intermediate->product Intramolecular Cyclization & Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Synthetic Route 2: Synthesis of Guanidine Analogs

The thiourea functionality of this compound can be readily converted into a guanidine group. This transformation typically involves the activation of the thiourea to form a reactive intermediate, which is then trapped by an amine. A common and effective method utilizes a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to promote the desulfurization and subsequent guanylation.

Application Note:

This synthetic route provides access to a diverse range of N-substituted guanidines by varying the amine component. Guanidines are important pharmacophores found in numerous biologically active molecules. The Boc-protected piperazine guanidines can serve as key intermediates for further elaboration. The Boc group can be removed to allow for N-functionalization, or the guanidine moiety itself can be further modified.

Experimental Protocol: Synthesis of Tert-butyl 4-(N'-benzylguanidino)piperazine-1-carboxylate

This protocol outlines a general procedure for the synthesis of a substituted guanidine using benzylamine.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)

  • Benzylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (15 mL per mmol of thiourea).

  • Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add EDCI·HCl (1.1 eq) portion-wise to the stirred solution.

  • After 15 minutes, add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., methanol/dichloromethane gradient) to yield the pure Tert-butyl 4-(N'-benzylguanidino)piperazine-1-carboxylate.

Data Presentation:
AmineProductSolventTime (h)Yield (%)
BenzylamineTert-butyl 4-(N'-benzylguanidino)piperazine-1-carboxylateDCM1875-85
AnilineTert-butyl 4-(N'-phenylguanidino)piperazine-1-carboxylateDMF2465-75
MorpholineTert-butyl 4-(morpholin-4-ylcarbonimidoyl)piperazine-1-carboxylateDCM2070-80

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Visualization:

Guanidine_Synthesis start Tert-butyl 4-carbamothioyl- piperazine-1-carboxylate intermediate Carbodiimide Intermediate start->intermediate Activation reagent1 EDCI / Base reagent1->intermediate product Tert-butyl 4-(N'-substituted-guanidino)- piperazine-1-carboxylate intermediate->product Guanylation reagent2 Amine (e.g., Benzylamine) reagent2->product

Caption: Guanidine Synthesis Workflow.

Conclusion

The synthetic routes described in these application notes provide robust and versatile methods for the generation of diverse libraries of thiazole and guanidine analogs from this compound. These protocols can be readily adapted for a wide range of starting materials, enabling the exploration of structure-activity relationships and the development of novel drug candidates. The provided visualizations and data tables offer a clear and concise overview of the synthetic workflows and expected outcomes.

Application Notes and Protocols: Tert-butyl 4-carbamothioylpiperazine-1-carboxylate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate, a bifunctional molecule featuring a Boc-protected piperazine and a thiourea group, is a versatile building block in solid-phase organic synthesis (SPOS). Its primary application lies in the construction of guanidine-containing molecules, which are of significant interest in drug discovery due to their ability to participate in hydrogen bonding and electrostatic interactions with biological targets. The piperazine scaffold itself is a common motif in centrally acting drugs, and its incorporation can impart favorable pharmacokinetic properties.[1][2]

This document provides detailed application notes and protocols for the use of this compound in the solid-phase synthesis of guanidines, a transformation of high importance in the generation of diverse molecular libraries for therapeutic screening.

Key Applications

  • Scaffold for Peptidomimetics: The piperazine ring can be incorporated into peptide-like structures to introduce conformational constraints and enhance metabolic stability compared to natural peptides.[1]

  • Synthesis of Guanidine-Containing Compounds: The carbamothioyl (thiourea) moiety serves as a key precursor for the synthesis of substituted guanidines on a solid support. This is particularly valuable for creating libraries of compounds for high-throughput screening.

  • Development of CNS-Targeting Agents: The arylpiperazine motif is a well-established pharmacophore in drugs targeting the central nervous system. Solid-phase synthesis facilitates the rapid generation of analogues for screening and lead optimization.[1]

Data Presentation

Table 1: Representative Yields for Solid-Phase Guanidine Synthesis
Starting Material (Resin-Bound Amine)Guanylating AgentPromoter/ActivatorCleavage CocktailYield (%)Purity (%)Reference
Aminomethyl PolystyreneDi-Boc-thioureaMukaiyama's ReagentTFA/DCM>95>90[3]
Rink Amide ResinN,N'-Di-Boc-S-methylisothiourea-TFA/TIS/H₂OHighHigh[4]
Wang Resin-Bound Amino AcidThioureaAgNO₃Not Specified57-82 (overall)Not Specified[5]
Polymer-Bound DiamineVarious Guanylating Reagents-Mild AcidHighHigh[6]

Note: The yields and purities presented are representative of solid-phase guanidine syntheses and may vary depending on the specific substrate, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Substituted Guanidine using a Thiourea Precursor

This protocol outlines a general procedure for the synthesis of a piperazine-containing guanidine on a solid support, starting from a resin-bound amine.

Materials:

  • Rink Amide resin or other suitable amine-functionalized solid support

  • Fmoc-protected amino acid (if starting from an amino acid)

  • Piperidine solution (20% in DMF)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or Mukaiyama's reagent

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection (if applicable):

    • If starting with an Fmoc-protected amine on the resin, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Guanylation Reaction:

    • Dissolve this compound (3 equivalents) and a promoter such as DIC or Mukaiyama's reagent (3 equivalents) in DMF.

    • Add the solution to the resin-bound amine.

    • Shake the reaction vessel at room temperature for 12-24 hours. The progress of the reaction can be monitored by a qualitative test (e.g., ninhydrin test for the disappearance of the primary amine).

  • Washing:

    • After the reaction is complete, drain the solution and wash the resin extensively with DMF (5x), DCM (5x), and methanol (3x).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin and shake at room temperature for 2-3 hours. This step simultaneously cleaves the product from the resin and removes the Boc protecting group.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and repeat the ether wash.

    • Dry the crude product under vacuum.

  • Purification:

    • Purify the crude product by preparative reverse-phase HPLC to obtain the desired guanidine.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis Guanidine Synthesis cluster_finalization Product Finalization Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Guanylation Guanylation: - this compound - Promoter (e.g., DIC) - DMF, RT, 12-24h Wash1->Guanylation Wash2 Wash (DMF, DCM, MeOH) Guanylation->Wash2 Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification FinalProduct Pure Guanidine Product Purification->FinalProduct

Caption: Experimental workflow for solid-phase guanidine synthesis.

logical_relationship ResinAmine Resin-Bound Primary/Secondary Amine ResinGuanidine Resin-Bound Protected Guanidine ResinAmine->ResinGuanidine Guanylation Thiourea This compound Thiourea->ResinGuanidine Promoter Promoter (e.g., DIC, Mukaiyama's Reagent) Promoter->ResinGuanidine Cleavage Cleavage & Deprotection (TFA Cocktail) ResinGuanidine->Cleavage FinalGuanidine Final Piperazine-Substituted Guanidine Cleavage->FinalGuanidine

Caption: Logical relationship of synthetic transformation.

References

Application Notes and Protocols for the Quantification of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate in research and drug development settings. The protocols described below are based on established analytical techniques for piperazine derivatives and have been adapted for this specific compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization

This method is suitable for laboratories equipped with standard HPLC-UV instrumentation. Since this compound lacks a strong native chromophore for sensitive UV detection, a pre-column derivatization step using 4-chloro-7-nitrobenzofuran (NBD-Cl) is employed. NBD-Cl reacts with the secondary amine of the piperazine ring to form a stable, UV-active product, enabling sensitive quantification.[1][2][3]

Experimental Workflow: HPLC-UV with Derivatization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample containing Analyte Derivatization Derivatization with NBD-Cl (60°C for 30 min) Sample->Derivatization Standard Standard Solution Standard->Derivatization Dilution Dilution with Mobile Phase Derivatization->Dilution Injection Inject into HPLC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (340 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound using HPLC-UV with pre-column derivatization.

Detailed Experimental Protocol: HPLC-UV

1. Reagents and Materials

  • This compound reference standard

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (reagent grade)

  • Water (HPLC grade)

  • Sample diluent: Acetonitrile

2. Instrumentation

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Heating block or water bath

3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v).[1][2] Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • NBD-Cl Solution (1 mg/mL): Dissolve NBD-Cl in acetonitrile.

4. Sample Preparation and Derivatization

  • Pipette a known volume of the sample or standard solution into a clean vial.

  • Add an excess of the NBD-Cl solution.

  • Heat the mixture at 60°C for 30 minutes to facilitate the derivatization reaction.[2]

  • After cooling to room temperature, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[4]

5. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 10 µL[1][2]

  • Column Temperature: 35°C[1][2]

  • UV Detection Wavelength: 340 nm[1]

  • Run Time: Approximately 20 minutes

6. Data Analysis and Quantification

  • Identify the peak corresponding to the derivatized analyte based on the retention time of the standard.

  • Generate a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary: HPLC-UV Method Validation
Validation ParameterSpecificationResult
Linearity (R²) ≥ 0.9950.999
Range 1 - 50 µg/mLComplies
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%1.1%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 101.0 µg/mL
Specificity No interference at the retention time of the analyteComplies

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity compared to HPLC-UV and is ideal for the quantification of low levels of this compound in complex matrices. This method does not require a derivatization step.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing Analyte Spiking Spike with Internal Standard Sample->Spiking Extraction Solid-Phase Extraction (SPE) or Protein Precipitation Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound using LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS

1. Reagents and Materials

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., D4-Tert-butyl 4-carbamothioylpiperazine-1-carboxylate)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Instrumentation

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer) with an Electrospray Ionization (ESI) source

  • UPLC or HPLC system

  • Analytical column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare calibration standards by serially diluting the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a solution of the stable isotope-labeled internal standard at a fixed concentration (e.g., 10 ng/mL).

4. Sample Preparation

  • To a known volume of the sample, add a fixed volume of the IS working solution.

  • For plasma or serum samples, perform protein precipitation by adding 3 volumes of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.

  • Alternatively, for cleaner samples, perform solid-phase extraction (SPE) for sample cleanup and concentration.

  • Transfer the supernatant (from protein precipitation) or the eluate (from SPE) to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase composition.

5. LC-MS/MS Conditions

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor ion (M+H)⁺ → Product ion (To be determined by infusion of the standard)

    • Internal Standard: Precursor ion (M+H)⁺ → Product ion (To be determined by infusion of the IS)

6. Data Analysis and Quantification

  • Integrate the peak areas for the analyte and the internal standard for each sample and standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Quantitative Data Summary: LC-MS/MS Method Validation
Validation ParameterSpecificationResult
Linearity (R²) ≥ 0.9950.998
Range 0.1 - 100 ng/mLComplies
Accuracy (% Recovery) 85.0% - 115.0%92.3% - 108.5%
Precision (% RSD) ≤ 15.0%6.8%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.03 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.1 ng/mL
Matrix Effect Monitored and compensated by ISComplies

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate, a key intermediate in pharmaceutical development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and direct method is the thiocarbamoylation of 1-Boc-piperazine. This can be achieved through several approaches:

  • Reaction with a thiocyanate salt: In the presence of an acid, 1-Boc-piperazine can react with a thiocyanate salt, such as ammonium thiocyanate, to form the desired thiourea.

  • Reaction with thiophosgene followed by ammonolysis: This two-step process involves the initial reaction of 1-Boc-piperazine with thiophosgene to form a thiocarbamoyl chloride intermediate, which is then reacted with ammonia. Due to the high toxicity of thiophosgene, this method is often avoided.

  • Reaction with benzoyl isothiocyanate followed by hydrolysis: 1-Boc-piperazine can be reacted with benzoyl isothiocyanate to form an N-benzoyl-N'-(1-Boc-piperazinyl)thiourea intermediate. Subsequent hydrolysis of the benzoyl group yields the final product.[1]

Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I troubleshoot this?

A2: Low yields in the synthesis of this compound can arise from several factors. Here are some common issues and their solutions:

  • Incomplete reaction: The nucleophilicity of the secondary amine in 1-Boc-piperazine can be a limiting factor.

    • Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction duration.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side product is the symmetrical 1,4-dicarbamothioylpiperazine derivative if the Boc-protecting group is inadvertently cleaved.

    • Solution: Maintain a non-acidic reaction medium to prevent deprotection of the Boc group. Careful control of stoichiometry is also crucial.

  • Sub-optimal reaction conditions: The choice of solvent and temperature can greatly influence the reaction outcome.

    • Solution: Screen different solvents to find the one that provides the best solubility for the reactants and facilitates the reaction. Common solvents for this type of reaction include aprotic solvents like dichloromethane or tetrahydrofuran.[2] Temperature optimization is also key; while higher temperatures can increase the reaction rate, they can also lead to decomposition or side reactions.

Q3: What are the best practices for purifying this compound?

A3: Purification is critical to obtaining a high-purity product. Common purification methods include:

  • Recrystallization: This is an effective method for removing impurities. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from starting materials and byproducts.[2] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.

  • Acid-Base Extraction: If the impurities have different acid-base properties than the product, an aqueous workup involving acid and base washes can be an effective preliminary purification step.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Poor nucleophilicity of 1-Boc-piperazine.Increase reaction temperature and/or reaction time. Monitor reaction progress by TLC.
Inactive thiocarbamoylating agent.Use a fresh batch of the thiocarbamoylating agent.
Incorrect stoichiometry of reactants.Carefully measure and verify the molar ratios of all reactants.
Multiple Spots on TLC (Impure Product) Formation of symmetrical byproduct (1,4-dicarbamothioylpiperazine).Ensure the reaction is performed under non-acidic conditions to prevent Boc deprotection.
Unreacted starting materials.Optimize reaction time and temperature to drive the reaction to completion.
Decomposition of product.Avoid excessive heating. Use milder reaction conditions if possible.
Difficulty in Product Isolation Product is an oil or does not precipitate.Attempt purification by column chromatography. Try triturating the oil with a non-polar solvent to induce crystallization.
Product is lost during workup.Optimize the extraction and washing steps. Back-extract the aqueous layers to recover any dissolved product.

Quantitative Data Summary

Optimizing reaction parameters is crucial for maximizing the yield of this compound. The following table provides a summary of how different reaction conditions can impact the synthesis.

Parameter Condition Effect on Yield Recommendation
Temperature Low (e.g., Room Temp)Slower reaction rate, potentially incomplete conversion.Start at room temperature and gradually increase if the reaction is slow.
High (e.g., Reflux)Faster reaction rate, but may lead to byproduct formation or decomposition.Monitor for side products by TLC when using elevated temperatures.
Solvent Aprotic (e.g., DCM, THF)Generally good solubility for reactants.A good starting point for optimization.
Protic (e.g., Ethanol)Can participate in side reactions.Use with caution and after evaluating aprotic alternatives.
Reaction Time ShortIncomplete reaction, lower yield.Monitor reaction by TLC to determine the optimal time for completion.
LongMay lead to the formation of degradation products.Avoid unnecessarily long reaction times once the starting material is consumed.
Reagent Ratio Excess 1-Boc-piperazineCan help drive the reaction to completion but may complicate purification.Use a slight excess (1.1-1.2 equivalents) of the thiocarbamoylating agent.
Excess thiocarbamoylating agentCan lead to the formation of byproducts.Use a slight excess to ensure complete conversion of the limiting reagent.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of this compound from 1-Boc-piperazine and a thiocarbamoylating agent.

Materials:

  • 1-Boc-piperazine

  • Thiocarbamoylating agent (e.g., Ammonium thiocyanate with an acid, or Benzoyl isothiocyanate)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Base (if required, e.g., Triethylamine)

  • Hydrochloric acid (for workup, if necessary)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane and Ethyl Acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-piperazine (1.0 equivalent) and the chosen anhydrous solvent.

  • Reagent Addition:

    • Method A (from Thiocyanate): Add the thiocyanate salt (e.g., ammonium thiocyanate, 1.2 equivalents) to the solution. Slowly add an acid (e.g., a solution of HCl in the reaction solvent) and stir the mixture at room temperature.

    • Method B (from Benzoyl Isothiocyanate): Add benzoyl isothiocyanate (1.1 equivalents) dropwise to the solution of 1-Boc-piperazine at 0 °C. Allow the reaction to warm to room temperature and stir.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material (1-Boc-piperazine) is consumed.

  • Workup:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Alternatively, the crude product can be purified by recrystallization from an appropriate solvent.

  • Characterization: Characterize the purified product by NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Visualizations

Troubleshooting_Workflow start Low Yield of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate check_sm Check Purity of Starting Materials start->check_sm incomplete_rxn Incomplete Reaction? check_sm->incomplete_rxn side_reactions Significant Side Reactions? incomplete_rxn->side_reactions No optimize_temp Optimize Temperature: - Increase for slow reaction - Decrease to reduce byproducts incomplete_rxn->optimize_temp Yes side_reactions->optimize_temp Yes purification_issue Review Purification Method: - Recrystallization vs. Chromatography side_reactions->purification_issue No optimize_time Optimize Reaction Time: - Monitor by TLC optimize_temp->optimize_time optimize_solvent Optimize Solvent: - Screen aprotic solvents optimize_time->optimize_solvent optimize_reagents Optimize Reagent Stoichiometry: - Slight excess of thiocarbamoylating agent optimize_solvent->optimize_reagents end Improved Yield optimize_reagents->end purification_issue->end

Caption: Troubleshooting workflow for improving the yield of this compound synthesis.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products Boc_piperazine 1-Boc-piperazine Reaction Thiocarbamoylation Boc_piperazine->Reaction Thiocarb_agent Thiocarbamoylating Agent Thiocarb_agent->Reaction Target_product Tert-butyl 4-carbamothioyl- piperazine-1-carboxylate Reaction->Target_product Byproducts Byproducts Reaction->Byproducts

Caption: General synthetic pathway for this compound.

References

Technical Support Center: Purification of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying Tert-butyl 4-carbamothioylpiperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound?

A1: The main challenges in purifying this compound stem from the physicochemical properties of the piperazine and carbamothioyl groups. These include:

  • High Polarity and Basicity: The presence of nitrogen atoms in the piperazine ring makes the compound highly polar and basic. This can lead to difficulties in chromatographic separation, such as peak tailing on silica gel.[1]

  • Solubility: The compound's polarity influences its solubility, which can be challenging to manage during recrystallization. It is soluble in some organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane.[2]

  • Potential for Side Reactions: The synthesis of piperazine derivatives can sometimes result in side reactions, such as the formation of di-substituted products or other structurally similar impurities that may be difficult to separate.[3]

  • Hygroscopicity: Piperazine derivatives can absorb moisture from the air, which can affect accurate weighing and handling.[1]

Q2: What are the most common purification techniques for this compound?

A2: The most common and effective purification techniques for this compound and similar compounds are:

  • Column Chromatography: Silica gel column chromatography is frequently used to separate the target compound from impurities.[4][5]

  • Recrystallization: This technique is useful for obtaining a highly pure crystalline product. The choice of solvent is critical for successful recrystallization.

Q3: What are some common impurities I might encounter?

A3: Common impurities can include unreacted starting materials, by-products from the synthesis (such as N,N'-disubstituted piperazine), and decomposition products. Structurally similar impurities can sometimes co-precipitate with the desired product during crystallization.[1]

Troubleshooting Guide

Problem 1: Low yield after purification.

  • Q: I am getting a very low yield of my compound after column chromatography. What could be the cause?

    • A: Several factors could contribute to low yield. The compound might be partially adsorbing irreversibly to the silica gel due to its basicity. Consider pre-treating the silica gel with a small amount of a basic modifier like triethylamine in your eluent system. Also, ensure you have chosen an appropriate solvent system that provides good separation while allowing for efficient elution of your product.

  • Q: My yield from recrystallization is poor. How can I improve it?

    • A: Poor recrystallization yield is often due to the compound having some solubility in the cold solvent or using an excessive amount of solvent. To improve your yield, ensure you are using a minimal amount of hot solvent to dissolve the compound completely. You can also try a different solvent or a co-solvent system. Cooling the solution slowly and then placing it in an ice bath can also help maximize crystal formation.

Problem 2: Persistent impurities in the final product.

  • Q: After column chromatography, my NMR spectrum still shows impurities. What should I do?

    • A: If impurities persist, your initial column chromatography may not have been optimal. You can try a shallower solvent gradient or a different solvent system to improve separation. Alternatively, a second purification step, such as recrystallization or a second column with a different stationary phase (e.g., alumina), may be necessary.

  • Q: I'm having trouble removing a very non-polar impurity. Any suggestions?

    • A: If you have a non-polar impurity, you can try a "reverse-phase" column chromatography if available. Alternatively, you could attempt to wash a solution of your product with a non-polar solvent like hexanes, assuming your desired compound is not soluble in it.

Problem 3: Issues with Column Chromatography.

  • Q: My compound is tailing badly on the silica gel column. How can I fix this?

    • A: Peak tailing is a common issue with basic compounds like piperazine derivatives on acidic silica gel.[1] To mitigate this, you can add a small percentage (0.1-1%) of a basic additive like triethylamine or ammonia to your eluent. This will help to deactivate the acidic sites on the silica gel and improve the peak shape.

  • Q: My compound is not moving from the baseline of the TLC plate, even with a very polar solvent system.

    • A: If your compound is highly polar and strongly adsorbs to the silica, you may need to use a more polar eluent system. Consider using a mixture of dichloromethane/methanol or even adding a small amount of acetic acid if your compound is stable under acidic conditions. However, for a basic compound, adding a base is generally the preferred approach.

Experimental Protocols

Column Chromatography Protocol

This is a general protocol that may require optimization for your specific sample.

  • Preparation of the Column:

    • Dry pack a glass column with silica gel (230-400 mesh).

    • Wet the silica gel with the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane).

    • Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent and gradually increase the polarity. A common gradient for similar compounds is starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.[6][7] For more polar compounds, a dichloromethane/methanol gradient may be more suitable.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Recrystallization Protocol
  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Ethyl acetate has been used for recrystallizing similar piperazine derivatives.[8]

  • Dissolution:

    • Place the crude product in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize yield, cool the flask in an ice bath for about 30 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The following table summarizes typical solvent systems used for the purification of related piperazine derivatives, which can serve as a starting point for optimizing the purification of this compound.

Compound TypePurification MethodEluent System/SolventYield (%)Purity (%)Reference
Piperazine DerivativeColumn ChromatographyPetroleum Ether : Ethyl Acetate = 10:12998.5[9]
Piperazine DerivativeColumn ChromatographyHexane / Ethyl Acetate = 1:186.3-[8]
Piperazine DerivativeRecrystallizationEthyl Acetate--[8]
Piperazine DerivativeColumn ChromatographyAcetone / n-hexane = 1:7 to 1:953-73-[5]
Piperazine DerivativeColumn ChromatographyPetroleum Ether / Ethyl Acetate = 4:179-[10]

Visualizations

Purification_Workflow cluster_0 Purification of this compound Crude_Product Crude Product TLC_Analysis TLC Analysis to Assess Purity and Polarity Crude_Product->TLC_Analysis Choose_Method Choose Purification Method TLC_Analysis->Choose_Method Column_Chromatography Column Chromatography Choose_Method->Column_Chromatography Complex Mixture Recrystallization Recrystallization Choose_Method->Recrystallization Relatively Pure Solid Purity_Check Assess Purity (TLC, NMR, etc.) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity > 95% Further_Purification Further Purification Needed Purity_Check->Further_Purification Purity < 95% Further_Purification->Choose_Method

Caption: General workflow for the purification of this compound.

Troubleshooting_Impure_Product cluster_1 Troubleshooting an Impure Product Start Product is Impure After Initial Purification Identify_Impurity Identify Impurity Polarity via TLC/NMR Start->Identify_Impurity Polarity_Check Impurity More or Less Polar? Identify_Impurity->Polarity_Check Less_Polar Less Polar Impurity Polarity_Check->Less_Polar Less Polar More_Polar More Polar Impurity Polarity_Check->More_Polar More Polar Recrystallize Attempt Recrystallization with a Different Solvent Polarity_Check->Recrystallize Similar Polarity Wash Wash with a Non-polar Solvent (e.g., Hexanes) Less_Polar->Wash Recolumn Repeat Column Chromatography with Shallower Gradient or Different Solvent System More_Polar->Recolumn Final_Purity_Check Check Purity Recolumn->Final_Purity_Check Recrystallize->Final_Purity_Check Wash->Final_Purity_Check

Caption: Decision-making process for troubleshooting an impure product after initial purification.

References

Technical Support Center: Overcoming Solubility Challenges with Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tert-butyl 4-carbamothioylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered with this compound in organic solvents. Our goal is to equip you with the knowledge and protocols to ensure seamless integration of this valuable intermediate into your experimental workflows.

Introduction to this compound

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its structure, featuring a bulky, non-polar N-Boc protecting group and a polar thiocarboxamide moiety, presents a unique solubility profile that can be challenging to manage. This guide will provide a systematic approach to addressing these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white crystalline solid. Based on its structure and available data for similar compounds, it exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM) at room temperature.[1] Its solubility in other common organic solvents such as alcohols (methanol, ethanol) and ethers (THF, dioxane) is expected to be moderate and may require optimization.

Q2: Why am I observing poor solubility of this compound in my chosen organic solvent?

A2: The solubility of an organic compound is governed by the principle of "like dissolves like." The dual nature of this compound, with both non-polar (N-Boc group) and polar (thiocarboxamide group) regions, can lead to solubility challenges. Poor solubility in a particular solvent arises from a mismatch in polarity between the solute and the solvent, where the solvent molecules cannot effectively surround and solvate the compound's molecules.[2]

Q3: Can I use heat to improve the solubility of this compound?

A3: Yes, gentle heating can significantly increase the solubility of most organic solids.[3][4][5] The dissolution process for many organic compounds is endothermic, meaning it absorbs heat. By increasing the temperature, you provide the energy needed to overcome the intermolecular forces within the crystal lattice, allowing the solvent to dissolve more of the compound.[6][7] However, it is crucial to be cautious, as excessive heat can lead to degradation. Always start with gentle warming (e.g., a 37-40°C water bath) and monitor for any changes in color or the appearance of impurities.[8]

Q4: Is sonication a suitable method for dissolving this compound?

A4: Absolutely. Sonication is a highly effective technique for dissolving challenging compounds.[9][10][11] The high-frequency sound waves generate cavitation bubbles in the solvent. The rapid formation and collapse of these bubbles create localized high-pressure shockwaves that break down the solid particles, increasing the surface area available for interaction with the solvent and accelerating the dissolution process.[9][12] Sonication can be particularly useful for preparing saturated or high-concentration stock solutions.[13][14]

Troubleshooting Guide: Step-by-Step Dissolution Protocols

This section provides a systematic approach to solubilizing this compound.

Initial Solvent Selection

Based on available data and chemical principles, the following solvents are recommended as starting points for solubility testing.

Solvent CategoryRecommended SolventsExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), N,N-Dimethylformamide (DMF)HighThese solvents have polarities that can effectively solvate both the polar and non-polar regions of the molecule.[1]
Alcohols Methanol, EthanolModerateThese protic solvents can hydrogen bond with the thiocarboxamide group, but the bulky N-Boc group may limit overall solubility.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate to LowThese are less polar than alcohols and may be less effective at dissolving the polar functional groups of the molecule.
Nitriles Acetonitrile (ACN)Moderate to LowAcetonitrile is a polar aprotic solvent, but its solvating power for this specific compound may be limited.
Experimental Workflow for Solubility Optimization

The following workflow provides a structured approach to achieving complete dissolution.

References

Common side reactions in the synthesis of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

The synthesis of this compound typically involves the reaction of N-Boc-piperazine with a thiocarbonylating agent. The most common and direct method is the reaction of N-Boc-piperazine with an isothiocyanate precursor in situ, or with a thiocyanate salt under acidic conditions. A plausible, though less commonly documented, route might involve the reaction of N-Boc-piperazine with thiophosgene to form an isothiocyanato intermediate, which is then reacted with ammonia. However, due to the high toxicity of thiophosgene, this method is often avoided.

Q2: What are the critical parameters to control during the synthesis?

Key parameters to control for a successful synthesis include:

  • Temperature: Many of the reaction steps are exothermic and require careful temperature control to prevent side reactions.

  • Purity of Reagents: The purity of N-Boc-piperazine and the thiocarbonylating agent is crucial to avoid the introduction of impurities that can be difficult to remove.

  • Stoichiometry: Precise control of the molar ratios of the reactants is important to maximize yield and minimize the formation of byproducts.

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent over-reaction or degradation of the product.

  • Moisture Control: The reaction should be carried out under anhydrous conditions as the presence of water can lead to hydrolysis of intermediates and side reactions.

Q3: How can I purify the final product?

Purification of this compound is typically achieved through recrystallization or column chromatography.[1] For recrystallization, a suitable solvent system needs to be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Column chromatography using silica gel is an effective method for separating the desired product from closely related impurities. The choice of eluent will depend on the polarity of the product and the impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive reagents.Ensure that the N-Boc-piperazine and the thiocarbonylating agent are of high purity and have not degraded.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions may require initial cooling to control the exotherm, followed by heating to drive the reaction to completion.
Insufficient reaction time.Monitor the reaction progress using TLC or LC-MS and continue the reaction until the starting materials are consumed.
Formation of Multiple Products (as seen on TLC/LC-MS) Side reactions due to impurities in starting materials.Use purified starting materials.
Reaction temperature is too high, leading to decomposition or side reactions.Maintain the recommended reaction temperature and ensure efficient stirring.
Presence of moisture.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is difficult to isolate or purify Product is an oil or does not crystallize easily.Try different solvent systems for recrystallization or use column chromatography for purification.
Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography by trying different solvent polarities and gradients.

Common Side Reactions and Their Mitigation

Side Reaction Side Product Structure Mitigation Strategy
Dimerization of N-Boc-piperazine Bis(4-(tert-butoxycarbonyl)piperazin-1-yl)methanethioneThis can occur if a thiocarbonylating agent like thiophosgene is used. Control the stoichiometry carefully, using a slight excess of the thiocarbonylating agent and adding the ammonia source promptly.
Formation of Symmetric Thiourea 1,3-bis(tert-butoxycarbonyl)piperazine-4-carbothioamideThis is less likely in the targeted synthesis but can occur if the reaction conditions promote the reaction of the product with another molecule of an activated intermediate. Ensure controlled addition of reagents.
Desulfurization Tert-butyl 4-carbamoylpiperazine-1-carboxylate (Urea derivative)This can happen in the presence of certain oxidizing agents or under harsh reaction conditions. Avoid strong oxidizing agents and excessive heat.
Boc Deprotection 4-carbamothioylpiperazineThe Boc protecting group can be cleaved under strong acidic conditions. If acidic reagents are used, they should be mild and the reaction temperature should be controlled.

Experimental Protocol: Synthesis via Thiocyanate Salt

This protocol describes a plausible method for the synthesis of this compound from N-Boc-piperazine and potassium thiocyanate.

Materials:

  • Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Potassium thiocyanate (KSCN)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)

  • Anhydrous solvent (e.g., acetonitrile or THF)

  • Ammonia solution (aqueous or in an organic solvent)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Tert-butyl piperazine-1-carboxylate (1.0 eq) in the anhydrous solvent.

  • Addition of Thiocyanate: Add finely ground potassium thiocyanate (1.1 eq) to the solution.

  • Acidification: Cool the mixture in an ice bath and slowly add a solution of HCl (1.1 eq) in the chosen solvent. The reaction mixture is stirred at room temperature and the progress is monitored by TLC.

  • Work-up: Once the starting material is consumed, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Quantitative Data (Hypothetical):

ReactantMolecular Weight ( g/mol )MolesEquivalentsAmount
N-Boc-piperazine186.250.051.09.31 g
KSCN97.180.0551.15.34 g
HCl (4M in dioxane)36.460.0551.113.75 mL
Product 245.34 --Expected Yield: ~70-85%

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve N-Boc-piperazine in anhydrous solvent add_kscn Add KSCN start->add_kscn add_hcl Add HCl solution at 0°C add_kscn->add_hcl stir Stir at room temperature (Monitor by TLC) add_hcl->stir quench Quench with NaHCO3 stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low or No Product? check_reagents Check Reagent Purity and Activity start->check_reagents Yes multiple_products Multiple Products? start->multiple_products No optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp increase_time Increase Reaction Time (Monitor reaction) optimize_temp->increase_time success Successful Synthesis increase_time->success failure Further Investigation Needed increase_time->failure check_purity_start Use Purified Starting Materials multiple_products->check_purity_start Yes multiple_products->success No control_temp Control Reaction Temperature check_purity_start->control_temp anhydrous Ensure Anhydrous Conditions control_temp->anhydrous anhydrous->success anhydrous->failure

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Optimizing Coupling Reactions with Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-carbamothioylpiperazine-1-carboxylate. The following information is designed to help optimize reaction conditions and troubleshoot common issues encountered during coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for this compound?

A1: The most prevalent coupling reactions for this compound involve the nucleophilic sulfur atom of the thiourea moiety. The two primary transformations are:

  • S-alkylation: Reaction with electrophiles like alkyl halides to form S-alkylisothiouronium salts. These intermediates can be further converted to other functional groups.

  • Hantzsch Thiazole Synthesis: Cyclocondensation with α-haloketones to yield 2-(piperazin-1-yl)thiazole derivatives, which are common scaffolds in medicinal chemistry.[1][2][3][4]

Q2: How can I ensure mono-alkylation of the piperazine nitrogen?

A2: The use of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens in this compound is specifically designed to facilitate mono-functionalization. The Boc group deactivates the nitrogen it is attached to, directing reactions to the other available nitrogen or, in this case, the thiourea moiety.

Q3: What are the typical conditions for removing the Boc protecting group after my coupling reaction?

A3: The Boc group is typically removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). Other acidic conditions, such as HCl in an organic solvent (e.g., dioxane, methanol), can also be employed.

Troubleshooting Guides

Low or No Product Yield

Issue: My S-alkylation or Hantzsch thiazole synthesis reaction is showing low to no yield of the desired product.

Potential Cause Troubleshooting Step
Poor Solubility of Starting Materials Ensure all reactants, particularly the this compound, are fully dissolved. Consider using a more polar aprotic solvent such as DMF or DMSO.
Insufficiently Reactive Electrophile For S-alkylation, alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For Hantzsch synthesis, α-bromoketones are typically more reactive than α-chloroketones.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the alkyl halide or α-haloketone to ensure complete consumption of the thiourea.
Suboptimal Reaction Temperature Many coupling reactions require heating. For Hantzsch synthesis, refluxing in a suitable solvent like ethanol is common.[5] Microwave irradiation can also be effective in reducing reaction times and improving yields.[2]
Inappropriate Base (for S-alkylation) For reactions where a base is needed to neutralize generated acid, use a non-nucleophilic base like potassium carbonate or triethylamine to avoid side reactions.
Formation of Side Products

Issue: I am observing significant formation of side products in my reaction mixture.

Potential Cause Troubleshooting Step
Over-alkylation/Di-alkylation While the Boc group helps prevent N-alkylation, ensure you are not using a large excess of the electrophile, which could lead to other side reactions.
Decomposition of Starting Material or Product If your starting materials or products are sensitive to high temperatures, consider running the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after completion.
Competing Reaction Pathways in Hantzsch Synthesis The regioselectivity of the Hantzsch synthesis can sometimes be an issue, leading to the formation of isomeric products.[1] Running the reaction under neutral or slightly basic conditions generally favors the formation of the desired 2-aminothiazole derivative.
Difficult Purification

Issue: I am having difficulty purifying my final product.

Potential Cause Troubleshooting Step
Product is Highly Polar S-alkylisothiouronium salts are often highly polar and may be difficult to purify by standard silica gel chromatography. Consider using reverse-phase chromatography or recrystallization.
Unreacted Starting Materials Optimize the reaction stoichiometry and conditions to drive the reaction to completion. A small amount of unreacted starting material can often be removed by a simple filtration or wash if the solubilities differ significantly.
Byproducts with Similar Polarity to the Product If byproducts are difficult to separate, re-evaluate the reaction conditions to minimize their formation. Altering the solvent system for chromatography or employing a different purification technique like preparative HPLC may be necessary.

Experimental Protocols

Protocol 1: S-Alkylation with an Alkyl Halide (Formation of S-Alkylisothiouronium Salt)

This protocol describes a general procedure for the S-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Anhydrous solvent (e.g., Acetone, Acetonitrile, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound.

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the alkyl halide (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the product by filtration and wash with a cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or chromatography.

Protocol 2: Hantzsch Thiazole Synthesis with an α-Haloketone

This protocol outlines the synthesis of a 2-(piperazin-1-yl)thiazole derivative via the Hantzsch reaction.[2][6]

Materials:

  • This compound

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

  • Solvent (e.g., Ethanol, Methanol)

  • Reflux apparatus or microwave reactor

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add the α-haloketone (1.0 equivalent) to the solution.

  • Heat the mixture to reflux and stir for the required time (typically 2-8 hours), monitoring the reaction by TLC or LC-MS. Alternatively, perform the reaction in a microwave reactor at a set temperature (e.g., 90-120 °C) for a shorter duration (e.g., 10-30 minutes).[2]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

Data Presentation

Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis

ElectrophileSolventMethodTemperature (°C)TimeYield (%)Reference
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneMethanolMicrowave9030 min95[2]
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneMethanolConventionalReflux8 hLower[2]
α-BromoketonesEthanolConventional702 hGood[5]

Visualizations

experimental_workflow cluster_s_alkylation S-Alkylation Pathway cluster_hantzsch Hantzsch Thiazole Synthesis A Tert-butyl 4-carbamothioyl- piperazine-1-carboxylate C S-Alkylisothiouronium Salt A->C S-Alkylation (e.g., Acetone, RT or Heat) B Alkyl Halide (R-X) B->C D Guanidine Derivative C->D Aminolysis (e.g., R'NH2) E Tert-butyl 4-carbamothioyl- piperazine-1-carboxylate G 2-(Piperazin-1-yl)thiazole Derivative E->G Cyclocondensation (e.g., Ethanol, Reflux) F α-Haloketone F->G troubleshooting_logic start Low or No Product Yield solubility Check Solubility of Starting Materials start->solubility reactivity Evaluate Electrophile Reactivity solubility->reactivity [Soluble] change_solvent Use more polar solvent (DMF, DMSO) solubility->change_solvent [Insoluble] temp Optimize Reaction Temperature reactivity->temp [Sufficiently Reactive] change_electrophile Use more reactive halide (I > Br > Cl) reactivity->change_electrophile [Poor Reactivity] stoichiometry Verify Stoichiometry temp->stoichiometry [Optimized] increase_temp Increase temperature or use microwave temp->increase_temp [Suboptimal] adjust_stoichiometry Use slight excess of electrophile stoichiometry->adjust_stoichiometry [Incorrect]

References

Long-term storage and stability of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, stability, and handling of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate. The information is intended for researchers, scientists, and drug development professionals. Please note that specific long-term stability data for this compound is limited in publicly available literature; therefore, some recommendations are based on general principles for compounds with similar functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound, a white crystalline solid, should be stored under dry, dark, and low-temperature conditions.[1] Based on information for similar piperazine derivatives, storage at -20°C is recommended for long-term preservation.[2] It is crucial to store the compound in a tightly sealed container in a dry and well-ventilated place.[3][4]

Q2: What are the known incompatibilities for this compound?

A2: Avoid storing or mixing this compound with strong acids, strong alkalis, and strong oxidizing or reducing agents.[2]

Q3: What are the general handling precautions for this compound?

A3: It is recommended to handle this compound in a well-ventilated area.[3] Avoid formation of dust and aerosols.[3][4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn to avoid contact with skin and eyes, as the compound may be an irritant.[1][3]

Q4: In which solvents is this compound soluble?

A4: The compound is reported to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results over time Compound degradation due to improper storage.1. Review storage conditions. Ensure the compound is stored at a low temperature, protected from light and moisture.2. Perform a purity check (e.g., HPLC, LC-MS) on a new and an old batch of the compound.3. If degradation is confirmed, procure a fresh batch of the compound and strictly adhere to recommended storage conditions.
Change in physical appearance (e.g., color, texture) Potential degradation or contamination.1. Do not use the compound if a change in appearance is observed.2. Compare the appearance to a fresh, unopened sample if available.3. Consider analytical characterization (e.g., NMR, IR) to identify potential impurities or degradation products.
Poor solubility in recommended solvents The compound may have degraded into less soluble impurities.1. Confirm the solvent is appropriate and of high purity.2. Gently warm the solution or use sonication to aid dissolution, being mindful of potential temperature-induced degradation.3. If solubility issues persist, it may indicate impurity. Analyze the sample for purity.

Storage Condition Summary

Parameter Recommendation Source
Temperature -20°C (for long-term storage)[2]
Light Protect from light[1]
Moisture Store in a dry place in a tightly sealed container[1][3]
Atmosphere A well-ventilated area[3][4]

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general protocol and may require optimization for your specific equipment and compound batch.

  • Mobile Phase Preparation: Prepare an appropriate mobile phase. A common starting point for reverse-phase HPLC is a gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).

  • Standard Solution Preparation: Accurately weigh a small amount of a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample to be tested at the same concentration as the standard solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV spectrophotometer at a wavelength determined by a UV scan of the compound (e.g., 254 nm).

    • Gradient: A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms. The purity of the sample can be estimated by the area percentage of the main peak. The appearance of new peaks in an older sample compared to a fresh one can indicate degradation.

Visualizations

TroubleshootingWorkflow Troubleshooting Experimental Inconsistency start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, LC-MS) check_storage->purity_analysis compare_batches Compare with Fresh Batch purity_analysis->compare_batches degradation_confirmed Degradation Confirmed compare_batches->degradation_confirmed Discrepancy Found no_degradation No Degradation Observed compare_batches->no_degradation No Discrepancy procure_new Procure Fresh Compound & Adhere to Storage Protocol degradation_confirmed->procure_new investigate_other Investigate Other Experimental Variables (e.g., reagents, protocol) no_degradation->investigate_other

Caption: Troubleshooting workflow for inconsistent experimental results.

StabilitySignalingPathway Potential Degradation Pathways compound This compound hydrolysis Hydrolysis (Moisture, Acid/Base) compound->hydrolysis oxidation Oxidation (Air, Oxidizing Agents) compound->oxidation thermal_stress Thermal Stress (High Temperature) compound->thermal_stress boc_cleavage Boc-deprotected piperazine hydrolysis->boc_cleavage thioamide_hydrolysis Carboxylic acid derivative hydrolysis->thioamide_hydrolysis oxidized_sulfur Sulfoxide/Sulfone derivatives oxidation->oxidized_sulfur degradation_products Degradation Products thermal_stress->degradation_products boc_cleavage->degradation_products thioamide_hydrolysis->degradation_products oxidized_sulfur->degradation_products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Boc Deprotection in Piperazine Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc deprotection of piperazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in this crucial synthetic step.

Frequently Asked Questions (FAQs)

Q1: My N-Boc deprotection of piperazine is incomplete. What are the common causes and how can I resolve this?

Incomplete deprotection is a frequent issue that can often be resolved by adjusting the reaction conditions. Here are several strategies to drive the reaction to completion:

  • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is no longer detectable.[1]

  • Increase Acid Concentration or Equivalents: The strength and amount of acid are critical. Using a higher concentration of acid, such as 4M HCl in dioxane, or increasing the equivalents of the acid (e.g., trifluoroacetic acid, TFA) can enhance the rate of deprotection.[1][2]

  • Elevate the Temperature: Gently warming the reaction mixture (e.g., to 40-50°C) can accelerate the deprotection process.[1] However, exercise caution as excessive heat may trigger side reactions, especially with sensitive substrates.[2]

  • Improve Solubility: If the starting material has poor solubility in the chosen solvent, this can hinder the reaction. Consider trying a different solvent system to ensure the substrate is fully dissolved.[1]

  • Address Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can slow down the reaction rate.[2] In such cases, longer reaction times or stronger acidic conditions may be necessary.

Q2: I'm observing significant side product formation during the deprotection. What are the common side reactions and how can they be minimized?

Side reactions can reduce your yield and complicate the purification process. The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate during the cleavage of the Boc group by a strong acid.[2] This carbocation can then alkylate nucleophiles present in the reaction mixture.[2] Here are some common side reactions and mitigation strategies:

  • t-Butylation: The tert-butyl cation can alkylate the deprotected piperazine or other nucleophilic functional groups on your molecule.[2]

    • Solution: Employ scavengers, which are nucleophilic compounds that trap the tert-butyl cation.[2] Common scavengers include triisopropylsilane (TIS) and water. A standard scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2]

  • Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile functional groups like acetals or esters, the harsh acidic conditions required for Boc deprotection can cleave them.[1]

    • Solution: Consider using milder deprotection methods.[1]

  • Ring Fragmentation: In some cases, particularly with certain substitution patterns on the piperazine ring, ring fragmentation can occur under strong acidic conditions.[1]

    • Solution: Careful control of reaction temperature and time is crucial to minimize this side reaction.[1]

Q3: What is the best work-up procedure following an acidic N-Boc deprotection?

A proper work-up is essential for isolating the deprotected piperazine with high yield and purity. A typical procedure involves the following steps:

  • Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2][3]

  • Basification: Dissolve the residue in water or a suitable organic solvent. Neutralize the excess acid by adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until gas evolution ceases and the pH is basic.[1][3]

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate.[1][3]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the deprotected piperazine.[1][3]

Q4: Are there milder alternatives to strong acids for Boc deprotection of piperazines?

Yes, several milder methods can be advantageous, particularly for substrates with sensitive functional groups:

  • Lewis Acids: Certain Lewis acids can facilitate Boc deprotection under conditions that are milder than strong Brønsted acids.[1]

  • Thermal Deprotection: Heating the N-Boc protected piperazine in a suitable solvent can effect deprotection without the need for an acid catalyst.[1] The efficiency is dependent on the solvent and temperature, with effective deprotection observed in solvents like methanol or trifluoroethanol at temperatures ranging from 120°C to 240°C.[1][4]

  • Oxalyl Chloride in Methanol: This system offers a mild alternative for the selective deprotection of N-Boc groups at room temperature.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Boc deprotection of piperazines.

Data Presentation

Table 1: Comparison of Common N-Boc Deprotection Conditions

ReagentSolventTypical ConcentrationTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[2][5]0 to Room Temperature30 min - 4 hours[1][3]Effective and common; resulting TFA salt can be oily.[1][6]
Hydrochloric Acid (HCl)1,4-Dioxane4M[1][2]Room Temperature1 - 4 hours[2]Often yields a crystalline hydrochloride salt, aiding purification.[1]
Hydrochloric Acid (HCl)Methanol / Ethyl Acetate1-4MRoom Temperature1 - 4 hoursAn alternative to dioxane.[3]
ThermalMethanol / TrifluoroethanolN/A120 - 240Varies (e.g., 25 min to 90 min)[4]Acid-free method suitable for sensitive substrates.[1]

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Boc Deprotection Failures start Reaction Failure: Incomplete Deprotection or Low Yield check_conditions Review Reaction Conditions start->check_conditions incomplete Incomplete Reaction check_conditions->incomplete Incomplete? low_yield Low Yield / Side Products check_conditions->low_yield Low Yield? increase_time Increase Reaction Time incomplete->increase_time increase_acid Increase Acid Concentration/ Equivalents incomplete->increase_acid increase_temp Increase Temperature (with caution) incomplete->increase_temp check_solubility Check Substrate Solubility incomplete->check_solubility add_scavenger Add Scavenger (e.g., TIS, H2O) low_yield->add_scavenger lower_temp Lower Reaction Temperature low_yield->lower_temp milder_method Consider Milder Deprotection Method low_yield->milder_method optimize_workup Optimize Work-up (pH, extractions) low_yield->optimize_workup end Successful Deprotection increase_time->end increase_acid->end increase_temp->end check_solubility->end add_scavenger->end lower_temp->end milder_method->end optimize_workup->end

Caption: Troubleshooting workflow for Boc deprotection failures.

Boc_Deprotection_Mechanism Mechanism of Boc Deprotection and Side Reaction cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway cluster_prevention Prevention with Scavenger BocN Boc-Protected Piperazine ProtonatedBoc Protonated Intermediate BocN->ProtonatedBoc + H+ Carbocation tert-Butyl Cation + Carbamic Acid ProtonatedBoc->Carbocation DeprotectedN Deprotected Piperazine (as salt) Carbocation->DeprotectedN CO2 CO2 tBu_cation tert-Butyl Cation Carbocation->tBu_cation tBu_cation2 tert-Butyl Cation Carbocation->tBu_cation2 Alkylated_Product t-Butylated Side Product tBu_cation->Alkylated_Product + Nu-H Nucleophile Nucleophile (Nu-H) (e.g., deprotected amine, solvent) Trapped_cation Trapped Cation tBu_cation2->Trapped_cation + Scavenger Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of Boc deprotection and side product formation.

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and generally effective method for N-Boc deprotection.[1]

Materials:

  • N-Boc protected piperazine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[1]

  • Cool the solution to 0°C using an ice bath.[1]

  • Slowly add TFA (5-10 equivalents) to the stirred solution.[3]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[1]

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[1][3]

  • Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[1]

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic.[1]

Materials:

  • N-Boc protected piperazine derivative

  • 4M HCl in 1,4-dioxane solution

  • Methanol or Dioxane (as solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[1]

  • Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[1]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[1]

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[1]

  • To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free piperazine.

References

Technical Support Center: Managing Impurities in Large-Scale Production of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate. Our goal is to offer practical solutions to common challenges related to impurity management during production.

Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues that may arise during your experiments.

Issue 1: Presence of Unreacted N-Boc-piperazine and Formation of Symmetric Byproducts

Question: My final product is contaminated with significant amounts of unreacted N-Boc-piperazine and a symmetric byproduct, 1,4-bis(carbamothioyl)piperazine. What are the likely causes and how can I minimize these impurities?

Answer: The presence of unreacted starting material and the formation of a di-substituted byproduct are common challenges in the synthesis of mono-substituted piperazine derivatives. Several factors can contribute to this issue:

  • Suboptimal Reaction Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the starting material and favor the formation of the di-substituted byproduct.

  • Inefficient Thiocarbamoylation: The reactivity of the thiocarbamoylating agent might be insufficient, or the reaction conditions may not be optimal for complete conversion.

  • Side Reactions: The intermediate or product might be unstable under the reaction conditions, leading to the formation of byproducts.

Mitigation Strategies:

  • Stoichiometric Control: Carefully control the molar ratio of N-Boc-piperazine to the thiocarbamoylating agent. A slight excess of the thiocarbamoylating agent might be necessary to drive the reaction to completion, but a large excess should be avoided to prevent the formation of other impurities.

  • Reaction Condition Optimization: Experiment with different solvents, temperatures, and reaction times to find the optimal conditions for the thiocarbamoylation reaction. Monitoring the reaction progress by techniques like HPLC or TLC is crucial.

  • Choice of Thiocarbamoylating Agent: The choice of the thiocarbamoylating agent can significantly impact the reaction outcome. For instance, using ammonium thiocyanate in the presence of a coupling agent might offer better control over the reaction compared to other reagents.

Issue 2: Formation of an Unknown Impurity with a Higher Molecular Weight

Question: I am observing an unknown impurity with a higher molecular weight than my target compound in my HPLC analysis. What could this impurity be, and how can I identify and control it?

Answer: A higher molecular weight impurity could arise from several side reactions, including dimerization or the reaction of the product with an intermediate.

Identification and Control:

  • Characterization: Isolate the impurity using preparative chromatography and characterize its structure using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic resonance (NMR) spectroscopy.

  • Potential Side Reactions: Consider the possibility of side reactions such as the formation of a urea derivative from the reaction of the thiocarbamoyl group with an amine or the dimerization of the product under certain conditions.

  • Process Parameter Control: Once the structure of the impurity is identified, review the reaction conditions to understand its formation mechanism. Adjusting parameters like temperature, pH, or the order of reagent addition can help minimize its formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in the synthesis of this compound?

A1: Based on the synthetic route, the most common process-related impurities include:

  • Unreacted Starting Materials: N-Boc-piperazine.

  • Byproducts from the Thiocarbamoylation Step: Symmetric 1,4-bis(carbamothioyl)piperazine.

  • Degradation Products: Potential hydrolysis of the Boc-protecting group under acidic conditions to yield piperazine-1-carbamothioamide.

Q2: What analytical methods are suitable for monitoring the purity of this compound during production?

A2: A combination of chromatographic and spectroscopic techniques is recommended for effective impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary method for quantifying the purity of the final product and detecting impurities. A gradient elution method is often necessary to separate all components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for the identification of unknown impurities by providing molecular weight information.

  • Thin Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction and for preliminary purity checks.

Q3: What are the recommended purification techniques for large-scale production?

A3: For large-scale purification, the following techniques are generally employed:

  • Recrystallization: This is a cost-effective method for purifying the final product. The choice of solvent is critical and should be optimized to achieve high purity and yield.

  • Acid-Base Extraction: This technique can be used to separate the basic product from non-basic impurities. The product can be extracted into an acidic aqueous phase, which is then neutralized to precipitate the purified product.

  • Column Chromatography: While effective, it may be less practical for very large-scale production due to solvent consumption and cost. However, it can be used for purifying smaller batches or for isolating impurities for characterization.

Data Presentation

Table 1: Common Impurities and their Recommended Control Limits

Impurity NameStructureTypical SourceRecommended Limit (ICH Guidelines)
N-Boc-piperazinetert-butyl piperazine-1-carboxylateUnreacted starting material≤ 0.15%
1,4-bis(carbamothioyl)piperazinepiperazine-1,4-dicarbothioamideDi-substitution side reaction≤ 0.15%
Piperazine-1-carbamothioamidepiperazine-1-carbamothioamideHydrolysis of Boc group≤ 0.10% (if identified as a potential degradant)

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30-35 min: Linear gradient back to 95% A, 5% B

    • 35-40 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol 2: Large-Scale Recrystallization

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum at a suitable temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis In-Process Control & Analysis cluster_purification Purification cluster_final_product Final Product synthesis Thiocarbamoylation of N-Boc-piperazine tlc TLC Monitoring synthesis->tlc Reaction Monitoring hplc HPLC Purity Check tlc->hplc Purity Confirmation extraction Acid-Base Extraction hplc->extraction Proceed to Purification recrystallization Recrystallization extraction->recrystallization final_hplc Final HPLC Purity & Impurity Profiling recrystallization->final_hplc characterization Characterization (NMR, MS) final_hplc->characterization release Product Release characterization->release

Caption: Experimental workflow for synthesis and quality control.

troubleshooting_logic cluster_identification Impurity Identification cluster_source Source Determination cluster_action Corrective Action start Impurity Detected in Final Product lcms LC-MS Analysis (Molecular Weight) start->lcms nmr NMR Spectroscopy (Structure Elucidation) lcms->nmr starting_material Unreacted Starting Material? nmr->starting_material side_reaction Side Reaction Product? starting_material->side_reaction No optimize_stoichiometry Optimize Stoichiometry starting_material->optimize_stoichiometry Yes degradation Degradation Product? side_reaction->degradation No modify_conditions Modify Reaction Conditions (Temp, Time, Solvent) side_reaction->modify_conditions Yes stability_study Conduct Stability Studies degradation->stability_study Yes change_reagent Change Reagent/ Purification Method modify_conditions->change_reagent

Caption: Troubleshooting logic for impurity identification and control.

Refinement of crystallization methods for high-purity Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of crystallization methods for high-purity Tert-butyl 4-carbamothioylpiperazine-1-carboxylate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and solubility of this compound?

A1: this compound is a white crystalline solid. It is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane at room temperature.

Q2: Which solvent systems are recommended for the crystallization of this compound?

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly, or if the boiling point of the solvent is too high. To resolve this, try the following:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of additional solvent to decrease the concentration.

  • Allow the solution to cool more slowly.

  • Consider using a solvent with a lower boiling point.

Q4: I am observing a very low yield of crystals. What are the common causes and solutions?

A4: Low yield can be due to several factors:

  • High solubility in the mother liquor: Too much solvent may have been used, or the final cooling temperature is not low enough. Try to reduce the initial volume of the solvent or cool the solution for a longer period in an ice bath. You can also attempt to recover more material from the mother liquor by evaporating some of the solvent and cooling again.

  • Premature filtration: Ensure that crystallization is complete before filtering.

  • Inappropriate solvent choice: The compound may still be significantly soluble in the chosen solvent even at low temperatures. Experiment with different solvents or anti-solvents.

Q5: How can I improve the purity of my crystalline product?

A5: To improve purity:

  • Ensure slow crystal growth, as rapid crystallization can trap impurities.

  • Wash the filtered crystals with a small amount of cold, fresh solvent to remove any adherent mother liquor containing impurities.

  • Perform a second recrystallization if necessary.

  • The use of activated charcoal during the hot dissolution step can help remove colored impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. The solution is not supersaturated. 2. The concentration of the compound is too low. 3. Nucleation has not been initiated.1. Reduce the volume of the solvent by gentle heating or evaporation. 2. Add a seed crystal of the compound to induce nucleation. 3. Scratch the inside of the flask with a glass rod at the solution's surface. 4. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Crystallization occurs too rapidly. 1. The solution is too concentrated. 2. The cooling rate is too fast.1. Reheat the solution to redissolve the solid and add a small amount of additional solvent. 2. Allow the solution to cool to room temperature slowly before placing it in a cold bath. Insulating the flask can slow down the cooling process.
The obtained crystals are very small or needle-like. 1. High degree of supersaturation. 2. Rapid cooling.1. Use a slightly larger volume of solvent. 2. Decrease the cooling rate. 3. Consider a different solvent system.
The product is discolored. Presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution before filtration. 2. Ensure the starting material is of sufficient purity.

Data Presentation

Table 1: Representative Solubility of Thiourea (a related structural motif) in Various Solvents at Different Temperatures.

This data for thiourea can serve as a useful guide for selecting a starting solvent system for this compound, given the presence of the carbamothioyl functional group.

SolventTemperature (°C)Solubility (mol fraction)
Methanol 100.0416
250.0596
400.0822
Ethanol 100.0195
250.0282
400.0408
Water 100.0223
250.0389
400.0631
Acetone 100.0210
250.0305
400.0434
Ethyl Acetate 100.0038
250.0058
400.0086

Note: Data is representative and sourced from publicly available chemical literature for thiourea. Actual solubility for the target compound may vary.

Table 2: General Solubility of N-Boc-piperazine in Common Organic Solvents.

SolventSolubility
DichloromethaneSoluble
MethanolSoluble
EthanolSoluble
Ethyl AcetateSoluble
WaterLess Soluble

Experimental Protocols

Key Experiment: Recrystallization of this compound

This protocol is a general guideline based on methods for structurally similar compounds. Optimization will be necessary for specific batches and purity requirements.

1. Solvent Selection:

  • Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) at room temperature and upon heating.

  • An ideal solvent will show poor solubility at room temperature but good solubility at its boiling point.

  • If a single solvent is not ideal, consider a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane).

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just dissolve the solid. Stirring and heating (e.g., on a hot plate) will facilitate dissolution.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step should be done rapidly to prevent premature crystallization.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal yield.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

7. Drying:

  • Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Mandatory Visualization

experimental_workflow start Crude Product solvent_selection Solvent Selection start->solvent_selection dissolution Dissolution in Minimal Hot Solvent solvent_selection->dissolution decolorization Decolorization (Optional, with Charcoal) dissolution->decolorization hot_filtration Hot Filtration dissolution->hot_filtration If no decolorization decolorization->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Isolation by Vacuum Filtration crystallization->isolation washing Washing with Cold Solvent isolation->washing drying Drying washing->drying end High-Purity Crystals drying->end

Caption: Experimental workflow for the recrystallization of this compound.

Caption: Troubleshooting decision tree for common crystallization problems.

Preventing degradation of the carbamothioyl moiety during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with compounds containing the carbamothioyl (thiourea) moiety. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and prevent the degradation of this functional group during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of carbamothioioyl moiety degradation?

A1: The carbamothioyl group is susceptible to degradation under several conditions. The primary drivers include:

  • Oxidative Conditions: Contact with oxidizing agents, including atmospheric oxygen, can lead to the oxidation of the thiocarbonyl group, often forming urea or disulfide derivatives.[1][2][3]

  • Acidic and Alkaline pH: The stability of thiourea compounds is highly pH-dependent. Both strongly acidic and alkaline environments can accelerate hydrolysis and decomposition.[2][4] In acidic solutions, thiourea can decompose, releasing elemental sulfur.[4]

  • Elevated Temperatures: Higher temperatures can accelerate thermal decomposition.[2]

  • Heavy Metal Catalysts: Certain metals can coordinate to the sulfur atom, promoting desulfurization or other unwanted side reactions.[5] Nickel boride, for example, is known to cause desulfurization.[6]

  • Light Exposure: UV radiation can induce photodegradation.[2]

  • Moisture: Many thiourea derivatives are hygroscopic, and the presence of water can facilitate hydrolysis.[2]

Q2: What are the typical signs that my carbamothioyl-containing compound is degrading?

A2: Degradation can manifest in several ways, both during a reaction and upon storage. Common indicators include:[2]

  • Color Change: A pure thiourea compound, typically a white crystalline solid, may develop a yellow tint.

  • Odor: You might detect the smell of ammonia or sulfurous compounds.

  • Formation of Precipitates: The appearance of elemental sulfur (a yellow solid) or other insoluble byproducts.

  • Changes in Analytical Data: In analytical techniques like HPLC, you may observe the appearance of new peaks corresponding to degradation products (e.g., the corresponding urea) and a decrease in the peak area of your starting material. For NMR, you might see the disappearance of the characteristic thiocarbonyl carbon signal.

Q3: Can I use a protecting group for the carbamothioyl moiety?

A3: Yes, protecting the carbamothioyl group is a viable strategy, though less common than for amines or alcohols. The nitrogen atoms of the thiourea can be protected, for instance, by converting them into a carbamate.[7][8] This reduces the nucleophilicity of the nitrogens and can prevent side reactions. However, this adds extra steps to your synthesis (protection and deprotection) and the choice of protecting group must be compatible with your overall synthetic route.[9][10]

Troubleshooting Guide

This guide is designed to help you diagnose and solve common issues related to carbamothioyl moiety degradation during a reaction.

Observed Problem Probable Cause(s) Suggested Solution(s)
Product analysis (e.g., MS, NMR) shows the formation of the corresponding urea. Oxidative Desulfurization: The thiocarbonyl group has been oxidized, replacing the sulfur with an oxygen. This is common with oxidants like hydrogen peroxide, potassium monopersulfate, or even air under harsh conditions (e.g., strong base).[1][11][12]1. Run reactions under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen.[2] 2. Use milder, non-oxidizing reagents if your desired transformation allows. 3. Lower the reaction temperature to decrease the rate of oxidation. 4. If an oxidant is required, consider using a milder one or adding it slowly at a low temperature.
A yellow precipitate (likely elemental sulfur) forms during the reaction. Acid-Catalyzed Decomposition: In strongly acidic media, thiourea can decompose, leading to the formation of elemental sulfur and urea.[4]1. Increase the pH of the reaction medium. If acidic conditions are necessary, use the mildest acid possible and the lowest effective concentration. 2. Add stabilizing agents. For certain applications, ferric ions (FeCl₃) have been shown to stabilize thiourea in acidic solutions.[4] 3. Control the temperature. Decomposition is often accelerated by heat.[13]
The desired product is not formed; instead, formamidine or guanidine derivatives are isolated. Desulfurization/Rearrangement: Under certain conditions, the carbamothioyl group can be converted to other functionalities. For example, N,N'-dialkylthioureas can undergo desulfurization to yield formamidines.[6] Treatment with superoxide anion can lead to guanidines.[14]1. Avoid reagents known for desulfurization , such as certain heavy metal catalysts (e.g., Nickel Boride).[6] 2. Carefully control the reaction atmosphere and reagents to avoid the formation of radical species like superoxide.
Reaction with an alkyl halide leads to S-alkylation instead of the intended N-alkylation. Inherent Nucleophilicity of Sulfur: The sulfur atom in the carbamothioyl group is a soft nucleophile and readily attacks soft electrophiles like alkyl halides, forming an isothiouronium salt.[15]1. Protect the nitrogen atoms prior to alkylation if N-alkylation is desired. Carbamate protection can be effective.[8][16] 2. Use a stronger, harder base to deprotonate the nitrogen, making it a more competitive nucleophile than the sulfur. 3. Modify the electrophile to favor reaction at the nitrogen atom, if possible.

Key Degradation & Protection Visualizations

Logical Troubleshooting Workflow

This diagram outlines a decision-making process for troubleshooting carbamothioyl degradation based on reaction outcomes.

G start Degradation Observed (e.g., low yield, side products) q1 Is the corresponding Urea derivative formed? start->q1 cause1 Probable Cause: Oxidative Desulfurization q1->cause1  Yes q2 Is a yellow precipitate (elemental sulfur) present? q1->q2  No sol1 Solution: - Use Inert Atmosphere (N2/Ar) - Lower Temperature - Use Milder Reagents cause1->sol1 cause2 Probable Cause: Acid-Catalyzed Decomposition q2->cause2  Yes q3 Are formamidine or guanidine byproducts detected? q2->q3  No sol2 Solution: - Increase Reaction pH - Add Stabilizers (e.g., FeCl3) - Control Temperature cause2->sol2 cause3 Probable Cause: Desulfurization/Rearrangement q3->cause3  Yes other Other Degradation Pathway q3->other  No sol3 Solution: - Avoid Heavy Metal Catalysts - Control Reaction Atmosphere cause3->sol3

Caption: Troubleshooting workflow for carbamothioyl degradation.

Common Degradation Pathways

This diagram illustrates two common degradation routes for the carbamothioyl moiety: oxidation and acid-catalyzed decomposition.

G sub R-NH-C(=S)-NH-R' (Carbamothioyl Moiety) prod_urea R-NH-C(=O)-NH-R' (Urea Derivative) sub->prod_urea Oxidation prod_sulfur Elemental Sulfur (S) + Urea/Other Products sub->prod_sulfur Acid Decomposition oxidant [O] (e.g., H2O2, Air) oxidant->prod_urea acid H+ (Strong Acid) acid->prod_sulfur

Caption: Common degradation pathways of the carbamothioyl moiety.

N-Protection Strategy Workflow

This diagram shows a general workflow for protecting the nitrogen atoms of a carbamothioyl group to prevent unwanted side reactions before performing a subsequent reaction.

G start R-NH-C(=S)-NH-R' step1 Protection Step (+ Protecting Group, e.g., Boc2O) start->step1 protected R-N(PG)-C(=S)-N(PG)-R' (Protected Thiourea) step1->protected step2 Desired Reaction (e.g., reaction at R group) protected->step2 reacted Modified Protected Thiourea step2->reacted step3 Deprotection Step (e.g., TFA for Boc) reacted->step3 final Final Product step3->final

Caption: General workflow for using a protecting group strategy.

Experimental Protocol Example

Protocol: N-Protection of a Thiourea using Boc Anhydride

This protocol provides a general method for protecting the nitrogen atoms of a thiourea derivative using Di-tert-butyl dicarbonate (Boc₂O). This can prevent side reactions at the nitrogen or sulfur atoms.

Materials:

  • Substituted Thiourea (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve the substituted thiourea (1.0 eq) and DMAP (0.1 eq) in the anhydrous solvent.

  • Addition of Protecting Group: To the stirred solution, add Boc₂O (2.2 eq) portion-wise at room temperature. Note: The reaction may be exothermic. For sensitive substrates, cool the flask to 0 °C in an ice bath before addition.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take several hours.

  • Workup:

    • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N,N'-di-Boc-protected thiourea.

Deprotection: The Boc groups can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to regenerate the thiourea moiety.[8]

References

Validation & Comparative

A Predictive Guide to the ¹H and ¹³C NMR Analysis of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, particularly piperazine derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. While a dedicated, publicly available experimental spectrum for this specific compound is limited, this guide leverages spectral data from closely related analogs and foundational NMR principles to offer a robust predictive analysis. This approach not only serves as a valuable reference for the characterization of this molecule but also illustrates a practical methodology for spectral interpretation when direct experimental data is unavailable.

The Structural Significance of this compound

This compound incorporates several key functional groups that contribute to its utility as a versatile building block in medicinal chemistry. The N-Boc protecting group offers a stable yet readily cleavable handle for synthetic transformations, while the piperazine core is a privileged scaffold found in numerous approved drugs. The thiocarbamoyl moiety introduces a unique set of reactive and hydrogen-bonding properties, making it a valuable synthon for the construction of more complex molecules. A thorough understanding of its NMR spectral features is crucial for confirming its identity, assessing its purity, and monitoring its transformations in subsequent synthetic steps.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of its constituent fragments—the N-Boc-piperazine moiety and the thiocarbamoyl group—and comparison with experimentally determined data for analogous structures.

Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 8.5br s2HNH₂The protons of the primary thioamide are expected to be broad due to quadrupole broadening from the nitrogen and exchange with trace amounts of water. Their chemical shift can be highly variable depending on concentration and solvent.
~3.8 - 4.0t4HH-3', H-5'These protons are adjacent to the nitrogen of the thiocarbamoyl group and are expected to be deshielded compared to the other piperazine protons.
~3.4 - 3.6t4HH-2', H-6'These protons are adjacent to the nitrogen bearing the Boc group.
1.47s9HC(CH₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic feature in ¹H NMR.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

Chemical Shift (ppm)AssignmentRationale
~180 - 185C=SThe thiocarbonyl carbon is significantly deshielded and typically appears in this downfield region.
~154.7C=O (Boc)The carbonyl carbon of the tert-butoxycarbonyl group has a characteristic chemical shift.[1]
~80.0C(CH₃)₃The quaternary carbon of the tert-butyl group.[1]
~48 - 50C-3', C-5'These piperazine carbons are adjacent to the thiocarbamoyl group.
~43 - 45C-2', C-6'These piperazine carbons are adjacent to the N-Boc group.
28.4C(CH₃)₃The three equivalent methyl carbons of the tert-butyl group.[1]

Structural Representation and NMR Assignments

To visualize the relationship between the molecular structure and the predicted NMR signals, the following diagram illustrates the atom numbering for this compound.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Experimental Protocol for NMR Analysis

For researchers seeking to acquire experimental data, the following protocol provides a standardized approach for the ¹H and ¹³C NMR analysis of small molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although referencing to the residual solvent peak is more common.
  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
  • Experiment: A standard one-pulse (zg) experiment.
  • Parameters:
  • Spectral Width: ~16 ppm
  • Number of Scans: 16-64 (depending on sample concentration)
  • Relaxation Delay (d1): 1-5 seconds
  • Acquisition Time: 2-4 seconds

3. ¹³C NMR Spectroscopy:

  • Instrument: A spectrometer equipped with a broadband probe.
  • Experiment: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
  • Parameters:
  • Spectral Width: ~220 ppm
  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.
  • Relaxation Delay (d1): 2 seconds

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Perform phase and baseline corrections.
  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed structural information, including connectivity and stereochemistry. Quantitative analysis is also possible.Non-destructive, provides rich structural detail.Relatively low sensitivity compared to mass spectrometry.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, confirming the elemental composition.High sensitivity, provides accurate mass.Does not provide detailed connectivity information on its own.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C=S, N-H).Fast, simple, and provides a "fingerprint" of the molecule.Limited structural information compared to NMR.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation from impurities.High-resolution separation, quantitative analysis.Does not provide structural information directly.
Elemental Analysis Percentage composition of C, H, N, and S.Confirms the empirical and molecular formula.Requires a pure sample and is a destructive technique.

Workflow for Structural Confirmation

A logical workflow for the complete characterization of a newly synthesized batch of this compound would involve a multi-technique approach.

Workflow Synthesis Synthesis of Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity Initial_ID Initial Identification (MS, IR) Purity->Initial_ID Structural_Elucidation Structural Elucidation (¹H & ¹³C NMR) Initial_ID->Structural_Elucidation Confirmation Confirmation (Elemental Analysis) Structural_Elucidation->Confirmation Final Characterized Compound Confirmation->Final

Caption: A typical workflow for the synthesis and characterization of a small molecule intermediate.

Conclusion

The predictive ¹H and ¹³C NMR analysis presented in this guide provides a solid foundation for the spectroscopic characterization of this compound. By understanding the expected chemical shifts and multiplicities based on analogous structures, researchers can confidently interpret their experimental data. For unambiguous structural confirmation, a combination of NMR spectroscopy with other analytical techniques such as mass spectrometry and infrared spectroscopy is always recommended. This comprehensive approach ensures the integrity of the compound, which is a critical prerequisite for its successful application in subsequent research and development endeavors.

References

Mass spectrometry fragmentation pattern of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of tert-butyl 4-carbamothioylpiperazine-1-carboxylate and compares it with other relevant piperazine derivatives. The information presented herein is intended to aid researchers in the structural elucidation and analysis of these compounds, which are common building blocks in medicinal chemistry.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound under electrospray ionization (ESI) in positive ion mode is expected to proceed through several key pathways, primarily involving the loss of the tert-butyl group, cleavage of the piperazine ring, and fragmentation of the carbamothioyl group. The molecular weight of this compound is 245.34 g/mol .

Key Predicted Fragmentation Steps:

  • Loss of the tert-butyl group: A characteristic fragmentation for tert-butoxycarbonyl (Boc) protected amines is the loss of the tert-butyl group as isobutylene (56 Da), leading to the formation of a carbamic acid intermediate which can then decarboxylate.

  • Cleavage of the piperazine ring: Piperazine rings are known to fragment at the C-N bonds, leading to characteristic fragment ions.[1][2]

  • Fragmentation of the carbamothioyl group: The thioamide functional group can also undergo specific cleavages.

Below is a DOT script representation of the predicted fragmentation pathway.

Fragmentation_Pathway mol This compound [M+H]+ m/z 246 frag1 Loss of C4H8 (isobutylene) m/z 190 mol->frag1 - 56 Da frag4 Loss of CSNH2 m/z 187 mol->frag4 - 59 Da frag2 Loss of CO2 m/z 146 frag1->frag2 - 44 Da frag3 Piperazine ring cleavage m/z 87 frag2->frag3 cleavage frag5 Piperazine ring cleavage m/z 56 frag2->frag5 cleavage

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Comparison with Alternative Piperazine Derivatives

The fragmentation pattern of this compound can be compared with other piperazine derivatives commonly used in drug discovery and development. The following table summarizes the characteristic fragments of the target compound and two alternatives.

CompoundPrecursor Ion (m/z)Key Fragment Ions (m/z)Characteristic Neutral Loss
This compound (Predicted)246190, 146, 87, 5656 (isobutylene), 44 (CO2), 59 (CSNH2)
1-Benzylpiperazine (BZP) [1]17791, 70, 5686 (piperazine)
1-(3-Chlorophenyl)piperazine (mCPP) [1]197154, 140, 119, 70, 5643 (C3H7), 57 (C4H9)

Experimental Protocols

The following is a general experimental protocol for acquiring mass spectrometry data for piperazine derivatives.

Instrumentation:

  • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 100 - 150 °C

  • Desolvation Temperature: 250 - 400 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.

Data Acquisition:

  • Acquire full scan MS data from m/z 50 to 500.

  • For fragmentation analysis, perform tandem MS (MS/MS) experiments by selecting the protonated molecule [M+H]+ as the precursor ion.

This guide provides a foundational understanding of the expected mass spectral behavior of this compound and places it in the context of other relevant molecules. For definitive structural confirmation, it is always recommended to compare experimental data with that of a certified reference standard.

References

A Comparative Guide to HPLC and UPLC Methods for Purity Assessment of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the development of pharmaceutical compounds such as Tert-butyl 4-carbamothioylpiperazine-1-carboxylate, a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring purity is paramount.[1][2] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two principal analytical techniques employed for the purity assessment and impurity profiling of such compounds.[3] This guide provides a detailed comparison of these two methods, supported by representative experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their analytical needs.

While specific methods for this compound are not extensively published, the methodologies presented here are based on established practices for the analysis of related piperazine derivatives and other small molecules in the pharmaceutical industry.[4][5][6]

Performance Comparison: HPLC vs. UPLC

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures.[3][7] UPLC systems utilize sub-2 µm particles, leading to significantly higher efficiency, resolution, and speed compared to the 3-5 µm particles typically used in HPLC.[7] This fundamental difference translates into several key performance advantages for UPLC, as summarized in the table below.

Table 1: Performance Comparison of HPLC and UPLC for Purity Analysis

ParameterHPLCUPLCAdvantage of UPLC
Analysis Time Longer (e.g., 15-30 minutes)Significantly shorter (e.g., < 5 minutes)Higher throughput, faster method development.[1][8]
Resolution Good, but may be insufficient for complex mixtures or closely eluting impurities.Higher, leading to better separation of impurities.[7]More accurate impurity profiling and quantification.
Sensitivity LowerHigher, due to sharper and narrower peaks.[7]Improved detection and quantification of trace impurities.[7]
Solvent Consumption HigherLower per analysisReduced operational costs and environmental impact.[1][8]
System Backpressure Lower (typically < 400 bar)Significantly higher (up to 1000 bar or more)Requires specialized instrumentation.[1][3]
Peak Capacity LowerHigherBetter separation of complex samples.

Experimental Protocols

The following are representative reversed-phase HPLC and UPLC methods for the purity assessment of a compound like this compound.

Sample Preparation:

Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water, 50/50 v/v) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

HPLC Method Protocol:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (based on typical chromophores in similar molecules)

  • Injection Volume: 10 µL

UPLC Method Protocol:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.5 min: 10-90% B

    • 3.5-4.0 min: 90% B

    • 4.1-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 2 µL

Data Presentation

The following table summarizes the expected quantitative data from the analysis of a hypothetical sample of this compound containing known impurities using the described HPLC and UPLC methods.

Table 2: Comparison of Chromatographic Data

ParameterHPLCUPLC
Retention Time (Main Peak) ~15.2 min~2.8 min
Resolution (Critical Pair) 1.8> 2.5
Theoretical Plates (Main Peak) ~12,000~25,000
Tailing Factor (Main Peak) 1.21.1
Limit of Detection (LOD) ~0.05%~0.01%
Limit of Quantification (LOQ) ~0.15%~0.03%

Visualizations

The following diagrams illustrate the general experimental workflow and a decision-making process for selecting between HPLC and UPLC.

G Experimental Workflow for Purity Assessment cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Diluent Weighing->Dissolution Filtration Filter through 0.22 µm Filter Dissolution->Filtration Injection Inject into HPLC/UPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation & Impurity Profiling Integration->Calculation Reporting Generate Report Calculation->Reporting

Caption: A generalized workflow for the purity assessment of a pharmaceutical compound using liquid chromatography.

G Decision Tree: HPLC vs. UPLC Start Analytical Requirement? HighThroughput High Sample Throughput? Start->HighThroughput Start ComplexSample Complex Impurity Profile? HighThroughput->ComplexSample No UPLC Select UPLC HighThroughput->UPLC Yes TraceAnalysis Trace Level Impurity Analysis? ComplexSample->TraceAnalysis No ComplexSample->UPLC Yes RoutineQC Routine QC/Established Method? TraceAnalysis->RoutineQC No TraceAnalysis->UPLC Yes HPLC Select HPLC RoutineQC->HPLC Yes RoutineQC->HPLC No, but budget/equipment constraints

Caption: A decision tree to guide the selection between HPLC and UPLC based on analytical needs.

Conclusion

Both HPLC and UPLC are powerful techniques for the purity assessment of this compound. The choice between the two depends on the specific requirements of the analysis. For high-throughput screening, complex impurity profiling, and the detection of trace-level impurities, UPLC is the superior choice, offering significant advantages in speed, resolution, and sensitivity.[1][7] However, for routine quality control where established methods and robustness are critical, HPLC remains a reliable and cost-effective option.[3] The selection should be based on a careful evaluation of the analytical needs, available instrumentation, and project timelines.

References

Comparative Reactivity Analysis of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate and Other Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of thiourea derivatives is paramount for the rational design of novel therapeutics and chemical probes. This guide provides a comprehensive comparison of the reactivity of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate with other classes of thiourea derivatives, supported by experimental data and detailed protocols.

The reactivity of thiourea derivatives is fundamentally governed by the nucleophilicity of the amine precursor and the electrophilicity of the isothiocyanate. The interplay of electronic and steric factors dictates the rate and efficiency of thiourea formation. This guide will delve into these factors, presenting both quantitative data where available and qualitative comparisons based on established chemical principles.

Factors Influencing Reactivity

The formation of a thiourea derivative proceeds via the nucleophilic attack of an amine on the electrophilic carbon atom of an isothiocyanate. The key factors influencing the rate of this reaction are:

  • Nucleophilicity of the Amine: The availability of the lone pair of electrons on the nitrogen atom of the amine is crucial. Electron-donating groups (EDGs) on the amine increase electron density and enhance nucleophilicity, leading to faster reaction rates. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity. The basicity of the amine, often quantified by its pKa value, is a good indicator of its nucleophilicity.

  • Electrophilicity of the Isothiocyanate: The electrophilicity of the isothiocyanate carbon is influenced by the substituent attached to the nitrogen atom. EWGs on the isothiocyanate enhance its electrophilicity and accelerate the reaction.

  • Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can sterically hinder the approach of the nucleophile to the electrophilic center, thereby slowing down the reaction rate.

Reactivity Comparison

To provide a clear comparison, we will categorize thiourea derivatives based on the amine precursor and analyze their relative reactivity.

Quantitative Comparison of Amine Nucleophilicity

The pKa of the conjugate acid of an amine is a reliable measure of its basicity and a strong indicator of its nucleophilic reactivity. A higher pKa value generally corresponds to a more basic and more nucleophilic amine.

Amine DerivativepKa of Conjugate AcidReference
Piperazine9.73[1]
1-Methylpiperazine9.23[1]
1-Boc-piperazine ~5.6 (estimated)
Aniline4.63
4-Nitroaniline1.0
Benzylamine9.33

Note: The pKa of 1-Boc-piperazine is estimated based on the electron-withdrawing effect of the Boc group, which significantly reduces the basicity of the adjacent nitrogen.

Based on the pKa values, the expected order of nucleophilicity is:

Piperazine > Benzylamine > 1-Methylpiperazine > 1-Boc-piperazine > Aniline > 4-Nitroaniline

This trend highlights that aliphatic amines like piperazine and benzylamine are significantly more nucleophilic than aromatic amines like aniline. The presence of the electron-withdrawing Boc group on this compound drastically reduces the nucleophilicity of the piperazine nitrogen, making it less reactive than its unsubstituted counterpart.

Experimental Protocols

To experimentally determine and compare the reactivity of various amines in the formation of thiourea derivatives, the following protocols can be employed.

Protocol 1: Competitive Reactivity Study by HPLC

This method allows for the direct comparison of the reactivity of two or more amines towards a common isothiocyanate.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Amine 1 (e.g., Piperazine)

  • Amine 2 (e.g., 1-Boc-piperazine)

  • Isothiocyanate (e.g., Phenyl isothiocyanate)

  • Acetonitrile (ACN)

  • Water

  • Reaction vials

Procedure:

  • Reaction Setup: In a reaction vial, prepare a solution containing equimolar amounts of Amine 1 and Amine 2 in acetonitrile.

  • Reaction Initiation: To the amine mixture, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the isothiocyanate solution in acetonitrile.

  • Reaction Monitoring: Allow the reaction to proceed at a constant temperature (e.g., 25°C). Take aliquots at regular time intervals.

  • HPLC Analysis: Inject the aliquots into the HPLC system. Use a suitable gradient of acetonitrile and water to separate the reactants and the two thiourea products.

  • Quantification: Determine the concentration of each product at each time point by integrating the peak areas from the HPLC chromatogram.

  • Data Analysis: Plot the concentration of each product versus time. The initial rate of formation for each product is proportional to the reactivity of the corresponding amine.

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol is used to experimentally determine the pKa of the conjugate acid of an amine.

Materials:

  • pH meter with a combination electrode

  • Burette

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Amine solution of known concentration

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions.

  • Titration: Place a known volume of the amine solution in a beaker and immerse the pH electrode.

  • Slowly add the standardized HCl solution from the burette in small increments.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The pKa is the pH at which half of the amine has been neutralized (the midpoint of the titration curve).

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in comparing the reactivity of thiourea derivatives.

G General Workflow for Competitive Reactivity Analysis A Prepare Equimolar Solution of Amine 1 and Amine 2 B Add Sub-stoichiometric Isothiocyanate A->B C Monitor Reaction Progress (HPLC Analysis) B->C D Quantify Product Formation C->D E Determine Relative Reactivity D->E

Caption: Workflow for the competitive reactivity study of amines.

G Factors Influencing Thiourea Formation Rate Reactivity Reaction Rate Nucleophilicity Amine Nucleophilicity (Higher pKa -> Faster) Nucleophilicity->Reactivity Electrophilicity Isothiocyanate Electrophilicity Electrophilicity->Reactivity Sterics Steric Hindrance (More Bulk -> Slower) Sterics->Reactivity

Caption: Key factors influencing the rate of thiourea synthesis.

Conclusion

The reactivity of this compound is significantly influenced by the electron-withdrawing nature of the Boc protecting group. This leads to a lower nucleophilicity of the piperazine nitrogen compared to unsubstituted piperazine and other aliphatic amines. Consequently, it is expected to exhibit slower reaction kinetics in the formation of thioureas. In contrast, thiourea derivatives synthesized from highly nucleophilic amines like unsubstituted piperazine or benzylamine will form more rapidly. Aromatic amines, being less nucleophilic, will generally show the slowest reaction rates. For drug development professionals, this understanding is critical for designing efficient synthetic routes and for predicting the potential for in vivo reactions with biological nucleophiles. The provided experimental protocols offer a robust framework for quantifying these reactivity differences in a laboratory setting.

References

A Structural Showdown: Tert-butyl 4-carbamothioylpiperazine-1-carboxylate and its Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of anticancer drug development, the structural nuances of a molecule can dictate its therapeutic potential. This guide offers a detailed structural comparison of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate and its analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data.

The core structure, featuring a piperazine-1-carbothioamide scaffold, has been a focal point of medicinal chemistry due to its versatile biological activities. The introduction of a tert-butyl carbamate group at the N1 position of the piperazine ring and the exploration of various substitutions at the N4-carbothioyl moiety have yielded a diverse library of compounds with varying cytotoxic profiles. This guide delves into the structure-activity relationships (SAR) of these analogs, with a focus on their potential as anticancer agents.

Comparative Cytotoxicity: A Quantitative Overview

The in vitro cytotoxic activity of this compound and its analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. These values have been collated from various studies to provide a comparative perspective. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Compound IDR1 Substituent (at N1 of Piperazine)R2 Substituent (at N4 of carbamothioyl)Cancer Cell LineIC50 (µM)Reference
TBPC tert-butoxycarbonylHNot AvailableNot Available
Analog 1H5-chloroindolin-2-oneA549 (Lung)3.59[1]
Analog 2H5-chloroindolin-2-oneHCT-116 (Colon)4.57[1]
Analog 3Phenyl5-chloroindolin-2-oneA549 (Lung)5.58[1]
Analog 4Phenyl5-fluoroindolin-2-oneHCT-116 (Colon)3.49[1]
Analog 54-(trifluoromethyl)benzylVindolineMDA-MB-468 (Breast)1.00[2]
Analog 61-bis(4-fluorophenyl)methylVindolineHOP-92 (Lung)1.35[2]
Analog 74-chlorobenzhydryl-HUH7 (Liver)High cytotoxicity[2]
Analog 8-2,3-dihydropyrido[2,3-d]pyrimidin-4-oneNCI-H460 (Lung)Higher than doxorubicin[2]

TBPC (this compound) is the parent compound. Data for its specific cytotoxic activity was not available in the reviewed literature, highlighting a gap for future research.

Structure-Activity Relationship Insights

The data suggests that modifications at both the N1 and N4 positions of the piperazine-1-carbothioamide core significantly influence the anticancer activity.[3] The introduction of bulky and lipophilic groups at the N1 position, as seen in vindoline-piperazine conjugates, can lead to potent cytotoxicity.[2] Furthermore, the nature of the substituent on the carbothioyl moiety at N4 is critical. For instance, the incorporation of an indolin-2-one scaffold has been shown to yield compounds with significant antiproliferative effects against lung and colon cancer cell lines.[1] Specifically, substitutions on the phenyl ring of the indolin-2-one can fine-tune the activity, with electron-withdrawing groups like fluorine enhancing potency against colon cancer cells.[1]

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an optimal density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours in a humidified incubator (37°C, 5% CO2).[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Postulated Signaling Pathway Inhibition

While the precise molecular targets for many of these analogs are still under investigation, the PI3K/Akt/mTOR signaling pathway is a frequently implicated target for anticancer agents with piperazine scaffolds.[4][5][6] This pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The inhibition of key kinases in this pathway, such as Akt and mTOR, can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Below is a conceptual diagram illustrating the potential inhibitory action of piperazine-1-carbothioamide derivatives on the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Piperazine-1-carbothioamide Analog Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway by piperazine-1-carbothioamide analogs.

Experimental Workflow

The preclinical evaluation of novel anticancer compounds typically follows a structured workflow, from initial synthesis to in vitro and in vivo testing.

Experimental_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Mechanism Mechanism of Action Studies (e.g., Western Blot for Pathway Analysis) SAR->Mechanism InVivo In Vivo Efficacy Studies (Animal Models) Mechanism->InVivo

References

Comparative Crystallographic Analysis of Tert-butyl 4-substituted-piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the structural analysis of piperazine-based compounds.

This guide provides a comparative analysis of the X-ray crystallographic data for several derivatives of tert-butyl 4-substituted-piperazine-1-carboxylate. While the primary focus of the query was on tert-butyl 4-carbamothioylpiperazine-1-carboxylate derivatives, a comprehensive search of crystallographic databases revealed a lack of publicly available crystal structures for this specific subclass. Therefore, this guide presents a comparison of other notable derivatives for which high-quality crystallographic data has been published. The insights from these structures can still offer valuable information for researchers working on related scaffolds.

The compounds included in this comparison are:

  • Derivative A: tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate

  • Derivative B: tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate

  • Derivative C: tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the three derivatives, allowing for a direct comparison of their solid-state structures.

ParameterDerivative A[1][2]Derivative B[3]Derivative C[4]
Molecular Formula C₂₀H₂₇FN₂O₂C₁₅H₂₈N₂O₄C₁₁H₁₈N₄O₃
Formula Weight 346.44 g/mol 300.39 g/mol 254.29 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 11.237(2)8.4007(2)14.654(10)
b (Å) 11.383(2)16.4716(4)10.548(7)
c (Å) 15.352(3)12.4876(3)8.553(6)
β (°) 93.68(3)90.948(1)91.122(6)
Volume (ų) 1957.2(7)1727.71(7)1321.8(15)
Z 444
Temperature (K) 296173105
Piperazine Ring Conformation ChairChairChair

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis are crucial for reproducibility and for informing the design of new experiments.

Synthesis and Crystallization
  • Derivative A (tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate): This compound was synthesized via a modified Bruylants reaction. Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethyl acetate, yielding colorless plates.[1]

  • Derivative B (tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate): The synthesis was achieved through the nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of Boc-protected piperazine under basic conditions using triethylamine. The reaction was carried out in tetrahydrofuran at 60 °C. Colorless crystals were grown from a saturated petroleum ether/ethyl acetate solution during the purification step.[3]

  • Derivative C (tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate): This derivative was prepared as part of a series of diazoacetamides. The specific details of its synthesis are a modification of a procedure using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 2-azido-1,3-dimethylimidazolinium chloride (ADMC) with tetramethylguanidine as the base.[4]

X-ray Diffraction Data Collection and Structure Refinement

For all three derivatives, single-crystal X-ray diffraction data was collected using a diffractometer equipped with a CCD area detector. The general workflow for these experiments is outlined below.

  • A suitable single crystal of the compound was mounted on the diffractometer.

  • The crystal was maintained at a constant low temperature (105 K to 296 K) to minimize thermal vibrations.

  • X-ray diffraction data were collected using Mo Kα radiation (λ = 0.71073 Å).

  • The collected data was processed to yield the unit cell parameters and intensity data.

  • The crystal structures were solved by direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the X-ray crystallography of small organic molecules like the tert-butyl piperazine-1-carboxylate derivatives discussed.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: General workflow for X-ray crystallography of organic compounds.

This guide provides a foundational comparison of the crystallographic structures of several tert-butyl 4-substituted-piperazine-1-carboxylate derivatives. Researchers can use this data to understand the conformational preferences of the piperazine ring and the influence of different substituents on the crystal packing, which can be instrumental in the design of new molecules with desired solid-state properties.

References

Validating the biological assay results of compounds synthesized from Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

The following sections detail the typical anticancer and antimicrobial activities observed for this class of compounds, provide standardized protocols for their evaluation, and illustrate the key signaling pathways implicated in their mechanism of action.

Comparative Anticancer Activity

Derivatives of piperazine-1-carbothioamide have demonstrated notable cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity, with lower values indicating greater potency. The table below summarizes representative IC50 values for piperazine-thiourea analogs against common cancer cell lines, providing a basis for comparison with newly synthesized compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Piperazine-Thiourea Analogs A549 (Lung Carcinoma)1.05 - 29.315-FU29.31
HCT116 (Colon Carcinoma)1.11 - 8.29Doxorubicin8.29
HepG2 (Liver Carcinoma)1.74 - 7.46Doxorubicin7.46
MCF-7 (Breast Adenocarcinoma)4.56 - 7.0Doxorubicin4.56
PC3 (Prostate Cancer)~1.055-FU29.31

Note: The IC50 values are presented as ranges based on various structural modifications within the piperazine-thiourea class as reported in the literature. 5-Fluorouracil (5-FU) and Doxorubicin are common chemotherapy agents used as positive controls.

Comparative Antimicrobial Activity

The piperazine scaffold is also a well-established pharmacophore in the development of antimicrobial agents. The minimum inhibitory concentration (MIC) is the standard measure of efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below provides a comparative summary of MIC values for piperazine derivatives against representative Gram-positive and Gram-negative bacteria.

Compound ClassBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Piperazine Derivatives Staphylococcus aureus (Gram-positive)1 - 5GentamicinNot specified in all studies
Escherichia coli (Gram-negative)> 5GentamicinNot specified in all studies

Note: The antimicrobial activity of piperazine derivatives is often more pronounced against Gram-positive bacteria. The specific MIC values can vary significantly based on the structural features of the derivatives.

Experimental Protocols

Accurate and reproducible biological data is contingent on standardized experimental protocols. The following sections detail the methodologies for the key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible bacterial growth.

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (broth and bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no bacterial growth is observed.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams are essential tools for representing complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language.

G cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_cancer Anticancer cluster_antimicrobial Antimicrobial cluster_analysis Data Analysis & Comparison start Tert-butyl 4-carbamothioylpiperazine-1-carboxylate derivs Synthesized Derivatives start->derivs Chemical Reactions cancer_cells Cancer Cell Lines derivs->cancer_cells bacteria Bacterial Strains derivs->bacteria mtt MTT Assay cancer_cells->mtt mic_assay Broth Microdilution bacteria->mic_assay ic50 IC50 Determination mtt->ic50 comparison Comparison with Reference Compounds ic50->comparison mic MIC Determination mic_assay->mic mic->comparison

Caption: General experimental workflow from compound synthesis to biological evaluation.

PI3K_Akt_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation CellGrowth Cell Growth Akt->CellGrowth Proliferation Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Apoptosis Apoptosis Inhibition Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation Piperazine Piperazine-1-carbothioamide Derivatives Piperazine->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway, a potential target for piperazine derivatives.

A Comparative Study of Boc-Protected vs. Non-Protected Piperazine Thioureas for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the strategic use of protecting groups is fundamental to successful multi-step synthesis. This guide provides a comparative analysis of Boc-protected and non-protected piperazine thioureas, offering insights into their respective roles and performance characteristics supported by experimental data.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, enabling chemists to selectively mask reactive sites and orchestrate complex molecular construction. In the context of piperazine thioureas, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds, the Boc group plays a critical role. This comparison will elucidate the distinct advantages and applications of piperazine thioureas in both their Boc-protected and non-protected forms.

Performance at a Glance: A Tale of Two Roles

The "performance" of Boc-protected versus non-protected piperazine thioureas must be understood in the context of their intended functions. The Boc-protected variant serves as a stable, versatile intermediate in chemical synthesis, while the non-protected form is typically the final, biologically active compound.

Boc-Protected Piperazine Thioureas: The Synthetic Workhorse

The primary advantage of the Boc group is its ability to render one of the piperazine nitrogens significantly less nucleophilic.[1] This allows for the selective functionalization of the unprotected nitrogen, a crucial step in building complex molecules.[1] The Boc group is stable under a wide range of non-acidic reaction conditions, providing a robust shield during multi-step syntheses.[2] Its performance is therefore measured by its stability, its ability to direct reactivity, and the ease and efficiency of its eventual removal.

Non-Protected Piperazine Thioureas: The Bioactive Effector

Once the desired molecular scaffold is assembled, the Boc group is removed to unveil the free piperazine thiourea. These deprotected compounds are frequently the subject of biological evaluation, exhibiting a range of activities including antibacterial, anti-inflammatory, and enzyme inhibitory effects.[3][4] The performance of non-protected piperazine thioureas is thus defined by their potency, selectivity, and overall efficacy in biological systems.

Data Presentation: A Comparative Overview

The following tables summarize the key properties and performance metrics for both classes of compounds, drawing from available experimental data.

Table 1: Physicochemical Properties of N-Boc-Piperazine (A Key Precursor)

PropertyValueReference(s)
Appearance White to yellowish crystalline solid[5][6]
Molecular Formula C9H18N2O2[5]
Molecular Weight 186.251 g/mol [5]
Melting Point 47-49 °C[5]
Boiling Point 258 °C at 760 mmHg[5][6]
Density 1.03 g/cm³[5][6]
Solubility Soluble in organic solvents like ethanol and acetone; insoluble in water.[7]

Table 2: Biological Activity of Representative Non-Protected Piperazine Thioureas

Compound ClassTargetBiological Activity (IC50 / EC50 / MIC)Reference(s)
Flavonol Piperazine Thiourea (Q23)Phytophthora capsiciEC50 = 6.68 µg/mL[3][8]
Flavonol Piperazine Thiourea (Q24)Xanthomonas axonopodis pv. citriEC50 = 5.13 µg/mL[3]
Pyridylpiperazine DerivativesUreaseIC50 values ranging from 2.0 ± 0.73 µM to 14.12 ± 0.67 µM[4]

Experimental Protocols

Detailed methodologies for the synthesis of a Boc-protected piperazine thiourea and its subsequent deprotection are provided below.

Protocol 1: Synthesis of a Boc-Protected Piperazine Thiourea Derivative

This protocol describes a general procedure for the synthesis of a monosubstituted thiourea from N-Boc-piperazine and an isothiocyanate.

Materials:

  • N-Boc-piperazine

  • Aryl or alkyl isothiocyanate (e.g., phenyl isothiocyanate)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Magnetic stirrer and standard laboratory glassware

Procedure:

  • Dissolve N-Boc-piperazine (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • To the stirred solution, add the isothiocyanate (1 equivalent) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Boc-Deprotection of a Piperazine Thiourea Derivative

This protocol outlines a standard and effective method for the removal of the Boc group using trifluoroacetic acid (TFA).[9][10]

Materials:

  • Boc-protected piperazine thiourea derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected piperazine thiourea derivative (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[10]

  • Slowly add TFA (5-10 equivalents) to the stirred solution.[9]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30 minutes to 4 hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.[9][10]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[10]

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).[10]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine thiourea derivative.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship between Boc-protected and non-protected piperazine thioureas.

G cluster_0 Synthesis of Boc-Protected Intermediate cluster_1 Deprotection to Yield Active Compound A N-Boc-Piperazine C Boc-Protected Piperazine Thiourea A->C Reaction B Isothiocyanate (R-N=C=S) B->C D Boc-Protected Piperazine Thiourea F Non-Protected Piperazine Thiourea D->F Deprotection E Acid (e.g., TFA) E->F

Caption: Synthetic workflow from N-Boc-piperazine to the final non-protected thiourea.

G A Boc-Protected Piperazine Thiourea B Synthetic Intermediate A->B C Chemically Stable A->C D Enables Selective Functionalization A->D E Non-Protected Piperazine Thiourea A->E Acid-mediated Deprotection F Final Product E->F G Biologically Active E->G H Used for Screening & Bioassays E->H

Caption: Logical relationship and key characteristics of Boc-protected vs. non-protected forms.

References

Performance of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the solubility and stability of chemical intermediates is paramount for efficient process development and formulation. This guide provides a comparative analysis of the performance of tert-butyl 4-carbamothioylpiperazine-1-carboxylate in various solvent systems. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages information from synthetic procedures and comparative data from structurally related analogues to provide a comprehensive overview.

Executive Summary

This compound, a key intermediate in the synthesis of various pharmaceutical agents, exhibits varied performance in different solvent systems. Its solubility is influenced by the polarity and protic or aprotic nature of the solvent. This guide compares its performance with two key alternatives: its carbamoyl analogue, tert-butyl 4-carbamoylpiperazine-1-carboxylate, and its parent structure, tert-butyl piperazine-1-carboxylate.

Comparative Performance in Various Solvents

The selection of an appropriate solvent is critical for reaction kinetics, purification, and formulation. The following table summarizes the performance of this compound and its alternatives in a range of common laboratory solvents.

Table 1: Solubility and Performance Comparison

Solvent SystemSolvent TypeThis compoundtert-Butyl 4-carbamoylpiperazine-1-carboxylate (Analogue 1)tert-Butyl piperazine-1-carboxylate (Analogue 2)
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble[1]Assumed SolubleSoluble[2]
Dichloromethane (DCM) NonpolarSoluble[1]Assumed SolubleSoluble[3][4]
Methanol (MeOH) Polar ProticSoluble[2]Assumed SolubleSoluble[2][5]
Ethanol (EtOH) Polar ProticSoluble, especially when heated[6]Assumed SolubleSoluble[3]
Isopropanol (IPA) Polar ProticSoluble at elevated temperatures[7]Assumed SolubleN/A
Ethyl Acetate (EtOAc) Moderately Polar AproticN/AN/ASoluble[2][4]
Tetrahydrofuran (THF) Moderately Polar AproticN/AN/AN/A
Water Polar ProticAssumed Sparingly Soluble/InsolubleAssumed Sparingly SolubleSoluble[2]

Note: "N/A" indicates that no specific data was found in the searched literature. The solubility for Analogue 1 is largely assumed based on its structural similarity to the target compound and general principles of solubility.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reproducible and comparable solubility data. The following outlines a general procedure for determining the thermodynamic solubility of a compound using the shake-flask method.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial.

    • Ensure that undissolved solid is present at the bottom of the vial.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • Allow the vials to stand undisturbed for a set period to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of the compound to accurately determine the concentration in the sample.

  • Data Reporting:

    • Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Visualizing Experimental Workflow and Logical Relationships

To better illustrate the processes involved, the following diagrams, created using the DOT language, depict a typical synthesis pathway and the logical workflow for solubility determination.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation 1-Boc-piperazine 1-Boc-piperazine Reaction_Vessel Reaction in Appropriate Solvent 1-Boc-piperazine->Reaction_Vessel Thiocarbonyl_Reagent Thiocarbonylating Reagent Thiocarbonyl_Reagent->Reaction_Vessel Target_Compound Tert-butyl 4-carbamothioyl- piperazine-1-carboxylate Reaction_Vessel->Target_Compound Synthesis

Caption: A simplified diagram illustrating the general synthesis pathway for this compound.

Solubility_Workflow start Start prepare_solution Prepare Supersaturated Solution (Excess Solid in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (24-48h Agitation) prepare_solution->equilibrate sample Sample Supernatant equilibrate->sample filter_sample Filter Sample (0.22 µm Syringe Filter) sample->filter_sample analyze Analyze Concentration (e.g., HPLC) filter_sample->analyze end End analyze->end

Caption: Workflow diagram for the determination of thermodynamic solubility using the shake-flask method.

References

Cross-Validation of Analytical Methods for Tert-butyl 4-carbamothioylpiperazine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This guide provides a comprehensive cross-validation of common analytical techniques for the characterization and purity assessment of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate, a key building block in medicinal chemistry.

This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the analysis of this compound. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection and implementation of the most suitable analytical strategies. While direct comparative studies on this specific molecule are not extensively available in published literature, this guide synthesizes typical analytical approaches and data for structurally related compounds to provide a robust framework for its analysis.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data typically obtained from each analytical technique for the assessment of this compound. This data is representative and intended for illustrative purposes.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

ParameterResult
Retention Time (t_R)4.28 min
Purity (by Area %)99.5%
Tailing Factor1.1
Theoretical Plates> 5000

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR, 400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.15br s2H-C(=S)NH₂
3.85t, J = 5.2 Hz4HPiperazine H-3, H-5
3.50t, J = 5.2 Hz4HPiperazine H-2, H-6
1.48s9Htert-Butyl

Table 3: Mass Spectrometry (MS) Data (Electrospray Ionization - ESI)

ParameterResult
Calculated [M+H]⁺246.1271 g/mol
Observed [M+H]⁺246.1268 g/mol
Calculated [M+Na]⁺268.1090 g/mol
Observed [M+Na]⁺268.1087 g/mol

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are based on standard practices for the analysis of small organic molecules.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and for identifying potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient Program:

    • 0-1 min: 10% Acetonitrile

    • 1-7 min: 10% to 90% Acetonitrile

    • 7-8 min: 90% Acetonitrile

    • 8-8.5 min: 90% to 10% Acetonitrile

    • 8.5-10 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirmation of this compound.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Concentration: Approximately 10 mg/mL.

  • ¹H NMR Parameters:

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Pulse Width: 9.8 µs

    • Acquisition Time: 4.0 s

  • ¹³C NMR Parameters:

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution analysis.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Sample Infusion: The sample is dissolved in acetonitrile and infused directly or via an HPLC system.

  • Mass Range: m/z 100 - 500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the analytical cross-validation process and the signaling pathway for data interpretation.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Cross-Validation cluster_data Data Interpretation & Comparison Synthesis Synthesis of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate Purification Purification (e.g., Flash Chromatography) Synthesis->Purification Sample Purified Compound Purification->Sample HPLC HPLC Analysis (Purity) Sample->HPLC NMR NMR Spectroscopy (Structure) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS Data_Comparison Comparative Data Analysis HPLC->Data_Comparison NMR->Data_Comparison MS->Data_Comparison Final_Report Final_Report Data_Comparison->Final_Report Final Report Data_Interpretation_Pathway cluster_hplc HPLC cluster_nmr NMR cluster_ms MS Compound Tert-butyl 4-carbamothioyl- piperazine-1-carboxylate RetentionTime Retention Time Compound->RetentionTime Purity Purity (%) Compound->Purity ChemicalShifts Chemical Shifts (δ) Compound->ChemicalShifts Integration Integration Compound->Integration MolecularIon Molecular Ion Peak ([M+H]⁺, [M+Na]⁺) Compound->MolecularIon Final_Assessment Comprehensive Characterization Purity->Final_Assessment Structure Structural Confirmation ChemicalShifts->Structure Integration->Structure Structure->Final_Assessment HRMS High-Resolution Mass (Elemental Composition) MolecularIon->HRMS HRMS->Final_Assessment

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a detailed, step-by-step procedure for the safe disposal of tert-butyl 4-carbamothioylpiperazine-1-carboxylate (CAS No. 196811-66-2), a compound requiring careful management due to the potential hazards associated with its chemical class. Adherence to these protocols is critical for protecting laboratory personnel and the environment.

Disclaimer: This document provides general guidance. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to all local, regional, and national hazardous waste regulations. Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific disposal protocols.

Hazard Profile and Risk Assessment: The "Why" Behind the Precautions

Understanding the hazard profile of this compound is fundamental to appreciating the necessity of these disposal procedures. While a comprehensive, unique toxicological profile may not be available, hazards can be inferred from its structural motifs—the thioamide group and the piperazine carboxylate backbone—and data from structurally similar compounds.

The thioamide functional group, in particular, warrants a cautious approach, as some compounds in this class are known to have potential health risks. The primary hazards associated with analogous piperazine and piperidine compounds include acute toxicity, irritation, and potential respiratory effects. Therefore, this compound must be managed as hazardous waste from the point of generation to its final disposal.

Hazard Classification Summary

The following table summarizes the likely GHS hazard classifications based on data from structurally related molecules. These classifications mandate the stringent handling and disposal protocols outlined in this guide.

Hazard ClassGHS Hazard Statement CodeDescriptionRationale for Caution in Disposal
Acute Toxicity, OralH301 / H302Toxic or Harmful if swallowedPrevents accidental ingestion from contaminated surfaces or poor hygiene. Mandates that all waste, including empty containers, is treated as toxic.
Acute Toxicity, DermalH311 / H312Toxic or Harmful in contact with skinRequires the use of appropriate gloves and lab coats. Contaminated PPE must be disposed of as hazardous waste.
Skin IrritationH315Causes skin irritationReinforces the need for robust PPE to prevent direct contact.
Eye IrritationH319Causes serious eye irritationNecessitates the use of safety goggles or a face shield during handling and waste packaging.
Specific Target Organ ToxicityH335May cause respiratory irritationAll handling, including waste consolidation, should occur in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of dust or aerosols.

Core Principles of Chemical Waste Management

Effective disposal is built on three pillars. Adherence to these principles ensures regulatory compliance and laboratory safety.

  • Waste Identification: Every chemical waste stream must be accurately identified. You, the generator, are responsible for knowing what you are discarding.

  • Segregation: Never mix incompatible waste streams. For this compound, this means keeping aqueous waste separate from organic solvent waste and segregating halogenated and non-halogenated solvent waste. Mixing incompatible chemicals can lead to dangerous reactions, fires, or explosions.

  • Containment: All hazardous waste must be stored in appropriate, sealed, and clearly labeled containers to prevent leaks and spills.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing waste generated from the use of this compound.

Phase 1: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe disposal is preventing exposure.

  • Step 1: Utilize a Chemical Fume Hood. Conduct all waste handling and consolidation activities inside a certified chemical fume hood to contain any dust or vapors.

  • Step 2: Wear Mandatory PPE. At a minimum, this includes:

    • Gloves: Nitrile or other chemically resistant gloves. Dispose of gloves immediately after handling the waste.

    • Eye Protection: Chemical safety goggles conforming to OSHA or EN166 standards.

    • Lab Coat: A standard laboratory coat to protect from skin contact.

Phase 2: Waste Stream Collection and Segregation

Properly segregate waste at the point of generation. Do not mix different waste types.

  • Stream A: Solid Waste (Unused Compound, Contaminated Materials)

    • Collection: Place any unused or expired solid this compound directly into a designated hazardous waste container.

    • Contaminated Debris: This includes items like weigh paper, contaminated paper towels, gloves, and pipette tips. These items must be collected in a separate, clearly labeled solid waste container or a securely lined bag designated for solid chemical waste.

    • Container: Use a wide-mouth glass or polyethylene container with a screw-top lid.

  • Stream B: Liquid Waste (Solutions)

    • Segregation is Key:

      • Non-Halogenated Organic Solvents: Collect solutions of the compound in solvents like methanol, ethanol, or acetonitrile in a container specifically labeled for non-halogenated waste.

      • Halogenated Organic Solvents: Collect solutions in solvents like dichloromethane (DCM) or chloroform in a container labeled for halogenated waste.

      • Aqueous Solutions: Collect aqueous solutions in a dedicated container for aqueous hazardous waste.

    • Container: Use a designated, chemically compatible waste container (typically glass or polyethylene) equipped with a screw cap. Ensure the container is stored in secondary containment to prevent spills.

  • Stream C: Empty "Neat" Containers

    • Decontamination: An "empty" container that held the pure compound is not truly empty and must be treated as hazardous waste.

    • Triple Rinsing: The best practice for managing these containers is to triple-rinse them with a suitable solvent (e.g., methanol or acetone).

    • Collect Rinsate: Crucially, collect all three rinses as hazardous liquid waste. Add the rinsate to the appropriate liquid waste stream (e.g., non-halogenated).

    • Final Disposal: After triple rinsing, the container can often be managed as non-hazardous waste (e.g., clean lab glass), but this must be confirmed with your institution's EHS office. Deface the original label before disposal.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing this compound.

Personal protective equipment for handling Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 196811-66-2) was not located. The following information is based on available data for this compound and structurally similar piperazine and piperidine derivatives. It is imperative to handle this compound with caution and adhere to all institutional safety protocols.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Hazard Identification and Personal Protective Equipment

Based on data for analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards include potential acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4][5] The following table summarizes the potential hazards and recommended personal protective equipment (PPE).

Hazard CategoryPotential Hazard DescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral Harmful or toxic if swallowed.[2][3][4]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Skin Corrosion/Irritation May cause skin irritation upon contact.[1][2][4][5]Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[1][2][4][5]Wear safety glasses with side shields or chemical safety goggles.
Respiratory Irritation May cause respiratory irritation if inhaled.[1][2][4][5]Handle in a well-ventilated area, preferably within a chemical fume hood.

Standard Operating Procedure for Handling

This section provides a step-by-step guide for the safe handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.[6]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the work area.

Personal Protective Equipment (PPE) Selection and Use
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield may be required for procedures with a high risk of splashing.

  • Skin Protection: A flame-retardant lab coat should be worn at all times. Chemical-resistant gloves (nitrile is a common choice for many laboratory chemicals, but glove compatibility should be verified) must be worn. Change gloves immediately if they become contaminated.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Weighing and Aliquoting
  • Preparation: Don personal protective equipment as outlined above.

  • Work Area: Perform all weighing and aliquoting inside a chemical fume hood.

  • Containment: Use a disposable weighing boat or paper to prevent contamination of the balance.

  • Transfer: Carefully transfer the desired amount of the compound. Avoid generating dust.

  • Cleaning: Clean any spills on the balance or work surface immediately with a suitable solvent and dispose of the cleaning materials as hazardous waste.

Spill and Emergency Procedures
  • Minor Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and decontaminate.

  • Major Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team immediately.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Place contaminated solid materials (e.g., weighing boats, gloves, absorbent pads) into a clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a designated, sealed, and labeled hazardous waste container.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

  • Waste Pickup:

    • Follow your institution's procedures for the pickup and disposal of chemical waste. Do not dispose of this chemical down the drain.[1]

Visual Workflow and Logic Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Review SDS & SOP B Don Appropriate PPE A->B C Weighing & Aliquoting B->C D Experimental Use C->D E Decontaminate Work Area D->E F Segregate & Label Waste E->F G Dispose of Waste via EHS F->G

Caption: Workflow for the safe handling and disposal of this compound.

PPE_Decision_Logic A Handling Solid or Liquid? B Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves A->B Both C Risk of Splash or Aerosol? B->C D Enhanced PPE: - Add Face Shield C->D Yes E Work in Fume Hood C->E No D->E

Caption: Decision logic for selecting appropriate PPE based on the experimental procedure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.